5-Chloro-2-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBVAOHFMSQDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370921 | |
| Record name | 5-Chloro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-48-4 | |
| Record name | 5-Chloro-2-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boronic acid, B-(5-chloro-2-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Chloro-2-methoxyphenylboronic acid
CAS Number: 89694-48-4
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on 5-Chloro-2-methoxyphenylboronic acid. It covers its physicochemical properties, safety information, synthesis, purification, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
This compound is a substituted arylboronic acid, appearing as a white to light yellow crystalline powder.[1][2] It is a key intermediate in organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmacologically active molecules.[3]
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 89694-48-4 | [1][4] |
| Molecular Formula | C₇H₈BClO₃ | [1][2][4] |
| Molecular Weight | 186.40 g/mol | [1][4] |
| Appearance | White to Light yellow powder to crystal | [1][2] |
| Melting Point | 134-142 °C | [1][4] |
| pKa (Predicted) | 7.58 ± 0.58 | [1] |
| SMILES String | COc1ccc(Cl)cc1B(O)O | [1] |
| InChI Key | FMBVAOHFMSQDGT-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]
Hazard Summary:
-
H302 + H332: Harmful if swallowed or if inhaled.[6]
-
H311: Toxic in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H318: Causes serious eye damage.[6]
Precautionary Measures:
-
P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash skin thoroughly after handling.[6]
-
P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation.
Synthesis Protocol
A representative protocol for the synthesis of this compound involves the reaction of 2-bromo-4-chloroanisole with n-butyllithium, followed by quenching with an electrophilic borate ester.[1]
Materials:
-
2-Bromo-4-chloroanisole
-
n-Butyllithium (n-BuLi), 2.5 M in hexane
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-bromo-4-chloroanisole (1.0 eq.) in an anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
Add trimethyl borate (approx. 3.0 eq.) dropwise to the reaction mixture, continuing to maintain the temperature at -78 °C.
-
Allow the reaction to proceed at -78 °C for 2 hours.
-
After 2 hours, slowly warm the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
The crude product is often obtained as a white semi-solid and may be used directly in subsequent reactions without further purification.[1]
Purification Protocol
If higher purity is required, the crude product can be purified using standard techniques for boronic acids.
Aqueous Workup with Base:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH). The acidic boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Separate the aqueous layer.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified boronic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Recrystallization:
-
If the product is a solid, dissolve it in a minimum amount of a suitable hot solvent (e.g., an ethanol/water or ethyl acetate/hexanes mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl and heteroaryl structures.
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general methodology for the coupling of this compound with an aryl halide. Conditions may require optimization depending on the specific substrate.
Materials:
-
This compound (1.2 eq.)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent System (e.g., Dioxane/Water or Toluene/Water)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) containing a stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[7]
References
- 1. This compound | 89694-48-4 [m.chemicalbook.com]
- 2. This compound (contains varying amo… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Physical Properties of 5-Chloro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxyphenylboronic acid is a substituted phenylboronic acid that serves as a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the construction of complex organic molecules makes it a valuable reagent in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its effective handling, application in synthesis, and for the characterization of its derivatives. This guide provides a summary of its key physical properties and outlines general experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are critical for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BClO₃ | [1][2] |
| Molecular Weight | 186.40 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 134-142 °C | [1][2] |
| pKa | 7.58 ± 0.58 (Predicted) | [1] |
| Solubility | Soluble in water. | [4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of organic compounds like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.
Principle: A small amount of the finely powdered compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
A small amount of the dry, crystalline this compound is finely powdered.
-
The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
Determination of Solubility
Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulations.
Principle: The solubility of a compound is determined by adding a small, measured amount of the solute to a known volume of a solvent and observing if a homogenous solution is formed.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
Spatula and analytical balance
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.
-
The mixture is vigorously agitated using a vortex mixer or by stirring for a set period.
-
The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions.
-
If the solid has not completely dissolved, the process can be repeated with gentle heating, and any changes in solubility are noted.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For boronic acids, the pKa is an important parameter influencing their reactivity and interaction with diols.
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is measured as a function of the volume of base added. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized strong base solution (e.g., 0.1 M NaOH)
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for sparingly soluble compounds).
-
The pH electrode is calibrated using standard buffer solutions.
-
The solution of the boronic acid is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.
-
The standardized base is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
The data of pH versus the volume of titrant added is plotted. The pKa is the pH at the point where half of the acid has been neutralized.
Spectroscopic Characterization Workflow
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified organic compound.
Caption: A logical workflow for the characterization of a synthesized organic compound.
Conclusion
The physical properties of this compound, particularly its melting point and pKa, are well-defined and crucial for its application in organic synthesis. The experimental protocols outlined in this guide provide a framework for the determination of these and other key physical characteristics. A systematic approach, combining physical property measurements with spectroscopic analysis, is essential for the comprehensive characterization and quality control of this important chemical reagent.
References
5-Chloro-2-methoxyphenylboronic acid molecular weight and formula
This document provides the core physicochemical properties of 5-Chloro-2-methoxyphenylboronic acid, a compound frequently utilized in organic synthesis and medicinal chemistry. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.
| Property | Value | Citations |
| Molecular Formula | C₇H₈BClO₃ | [1][2][3][4] |
| Molecular Weight | 186.40 g/mol | [1][2][3][5] |
| Linear Formula | ClC₆H₃(OCH₃)B(OH)₂ | [5] |
| CAS Number | 89694-48-4 | [1][2][5][6] |
Experimental Protocols
The molecular weight and formula for this compound are standard calculated values derived from the elemental composition of the molecule and standard atomic weights. As such, detailed experimental protocols for their determination are not typically cited in this context. The provided values are based on universally accepted chemical principles.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
References
solubility of 5-Chloro-2-methoxyphenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-Chloro-2-methoxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal reagent in modern organic synthesis, particularly in the realm of pharmaceutical development where it serves as a key building block in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of specific data, this document provides a comprehensive overview of the general solubility trends for analogous arylboronic acids, detailed experimental protocols for determining solubility, and a discussion of the factors influencing the solubility of this compound class. Furthermore, this guide presents key experimental workflows and reaction pathways, visualized through diagrams, to provide a practical framework for researchers.
Introduction to this compound
This compound, with the chemical formula C₇H₈BClO₃, is an organoboron compound that has gained significant traction in synthetic chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds to create complex molecular architectures. The presence of the chloro and methoxy substituents on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making it a versatile intermediate in the synthesis of a wide array of biologically active molecules. Given its importance, knowledge of its solubility is a prerequisite for its effective application in drug discovery and development.
General Solubility Characteristics of Arylboronic Acids
Generally, the solubility of arylboronic acids is influenced by:
-
Substituent Effects: The type and position of substituents on the phenyl ring have a significant impact on the solubility of boronic acids in both aqueous and organic solvents. For instance, the introduction of an isobutoxy group into the phenylboronic acid ring has been shown to generally increase solubility in many common organic solvents.[1][2]
-
Solvent Polarity: The solubility of phenylboronic acid has been observed to be high in polar aprotic solvents like ethers (e.g., dipropyl ether) and ketones (e.g., acetone, 3-pentanone), moderate in solvents like chloroform, and very low in non-polar hydrocarbon solvents (e.g., methylcyclohexane).[2][3][4]
-
Anhydride Formation: Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can be influenced by the solvent and temperature, which in turn can affect the measured solubility.
Based on these general trends, it can be inferred that this compound is likely to exhibit good solubility in polar aprotic organic solvents. However, empirical determination is necessary for precise quantitative values.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in peer-reviewed literature. The following table is presented as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Method Used |
| e.g., Tetrahydrofuran | ||||
| e.g., Dichloromethane | ||||
| e.g., Acetonitrile | ||||
| e.g., Toluene | ||||
| e.g., N,N-Dimethylformamide | ||||
| e.g., Dimethyl Sulfoxide | ||||
| e.g., Methanol | ||||
| e.g., Ethanol |
Experimental Protocols for Solubility Determination
The absence of published data necessitates that researchers determine the solubility of this compound experimentally. Two well-established methods for determining the solubility of a solid in a liquid are the equilibrium (shake-flask) method and the dynamic (turbidity) method.
Equilibrium Method (Shake-Flask)
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is achieved. It is crucial that an excess of the solid remains undissolved at the end of the equilibration period.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the saturated solution from the undissolved solid.
-
Concentration Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Data Reporting: The solubility is reported in units of concentration (e.g., mol/L or g/L) at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Dynamic Method (Turbidimetric)
The dynamic method involves monitoring the temperature at which a solid-liquid mixture of a known composition becomes a clear solution upon controlled heating.
Methodology:
-
Sample Preparation: A precise amount of this compound is weighed into a vial, followed by the addition of a known mass of the organic solvent.
-
Controlled Heating: The vial is placed in a temperature-controlled apparatus, and the mixture is stirred while the temperature is gradually increased at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or, more accurately, by measuring the intensity of a light beam passing through the sample.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in light transmittance.
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
References
An In-depth Technical Guide to 5-Chloro-2-methoxybenzeneboronic acid: A Key Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-methoxybenzeneboronic acid, a versatile and valuable reagent in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and key applications, including detailed experimental protocols.
Chemical Identity and Synonyms
5-Chloro-2-methoxybenzeneboronic acid is an organoboron compound that serves as a crucial building block in the construction of complex organic molecules. Its utility is primarily derived from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]
Systematic Name: 5-Chloro-2-methoxybenzeneboronic acid
Common Synonyms:
-
2-Methoxy-5-chlorophenylboronic acid
-
3-Chloro-6-methoxyphenylboronic acid
Physicochemical Properties
The physical and chemical properties of 5-Chloro-2-methoxybenzeneboronic acid are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 89694-48-4 | [2] |
| Molecular Formula | C₇H₈BClO₃ | [1] |
| Molecular Weight | 186.40 g/mol | |
| Appearance | White to light yellow powder or crystal | [4] |
| Melting Point | 134-141 °C | |
| Purity | 95 - 105% (Assay by titration) | [1] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMF. | |
| Storage | Room temperature, in a dry, dark place. | [2] |
Synthesis of 5-Chloro-2-methoxybenzeneboronic acid
The synthesis of 5-Chloro-2-methoxybenzeneboronic acid is typically achieved through the lithiation of a suitable precursor followed by quenching with a borate ester. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 2-bromo-4-chloroanisole
This protocol describes the synthesis of this compound from 2-bromo-4-chloroanisole.[2]
Materials:
-
2-bromo-4-chloroanisole
-
n-butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Dry reaction flask
-
Magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-chloroanisole (1.0 eq.).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexane (1.0 eq.) to the reaction mixture while maintaining the temperature at -78°C. Stir the mixture for 30 minutes.
-
Add trimethyl borate (2.9 eq.) dropwise to the reaction mixture, ensuring the temperature remains at -78°C. Continue stirring at this temperature for 2 hours.
-
After 2 hours, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude this compound as a white semi-solid. The product can often be used in the next step without further purification.[2]
Yield: Approximately 77%[2]
Caption: Synthetic workflow for 5-Chloro-2-methoxybenzeneboronic acid.
Applications in Organic Synthesis and Drug Discovery
5-Chloro-2-methoxybenzeneboronic acid is a cornerstone reagent in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in a wide range of pharmaceuticals and functional materials.[1]
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 5-Chloro-2-methoxybenzeneboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.
Experimental Protocol: General Suzuki-Miyaura Coupling with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Chloro-2-methoxybenzeneboronic acid with an aryl halide.
Materials:
-
5-Chloro-2-methoxybenzeneboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
In a reaction vessel, combine 5-Chloro-2-methoxybenzeneboronic acid (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction workflow.
Role in Drug Discovery and Development
Boronic acids and their derivatives are integral to modern medicinal chemistry. They are recognized as valuable building blocks for the synthesis of bioactive molecules and for creating chemical libraries to explore structure-activity relationships (SAR). The introduction of a boronic acid moiety can also modulate the physicochemical and pharmacokinetic properties of a molecule, potentially improving its therapeutic profile.
While specific drug candidates synthesized directly from 5-Chloro-2-methoxybenzeneboronic acid are not extensively detailed in publicly available literature, its structural motif is relevant to the development of various therapeutic agents. For instance, substituted phenylboronic acids are key components in the synthesis of inhibitors for various enzymes, such as kinases and proteases, as well as modulators for G-protein coupled receptors (GPCRs). The chloro and methoxy substituents on the phenyl ring of this particular boronic acid offer specific steric and electronic properties that can be exploited in the design of targeted therapies.
For example, boronic acid-containing chalcones have been investigated for their dual anticancer and anti-inflammatory activities.[5] The boronic acid moiety in these compounds has been shown to be crucial for enhancing their biological effects, such as reducing the levels of pro-inflammatory cytokines.[5]
Conclusion
5-Chloro-2-methoxybenzeneboronic acid is a highly versatile and valuable reagent for researchers and professionals in the fields of organic synthesis and drug development. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures, making it an essential tool in the synthesis of novel pharmaceuticals and agrochemicals. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to underscore its significance in advancing chemical and biomedical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 89694-48-4 [m.chemicalbook.com]
- 3. This compound | 89694-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound (contains varying amo… [cymitquimica.com]
- 5. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 5-Chloro-2-methoxyphenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-methoxyphenylboronic acid
Introduction
This compound is a vital reagent in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its structural characteristics make it an essential building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[1] The integrity and purity of this boronic acid are paramount for the success, reproducibility, and scalability of these synthetic processes. However, like many arylboronic acids, its stability can be compromised by environmental factors such as moisture and temperature, leading to degradation and impacting experimental outcomes.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound and seek to ensure its quality and reliability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling and storage.
| Property | Value | Reference |
| CAS Number | 89694-48-4 | [2] |
| Molecular Formula | C₇H₈BClO₃ | [3] |
| Molecular Weight | 186.40 g/mol | [3] |
| Appearance | White semi-solid (crude) | [4] |
| Melting Point | 134-141 °C | [4] |
| Solubility | Soluble in water | [5] |
Chemical Stability and Degradation
General Stability
This compound is considered stable under recommended storage and normal handling conditions.[2][6] However, arylboronic acids as a class are susceptible to specific degradation pathways that can affect their purity and reactivity over time.
Conditions to Avoid
To maintain the integrity of the compound, the following conditions should be strictly avoided:
-
Moisture and Water: Exposure to moist air or water can promote degradation.[7] Boronic acids are known to be hygroscopic.[7]
-
Heat and Direct Sunlight: Avoid exposure to excess heat, direct sunlight, and sources of ignition.[6][7][8]
-
Incompatible Materials: The compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[2][7]
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively detailed in public literature, two primary degradation pathways are common for arylboronic acids:
-
Dehydration to Boroxines: Arylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[9] This process is often in equilibrium with the monomeric acid form, especially in the presence of water. While boroxines are often still active in cross-coupling reactions, the presence of varying amounts of anhydrides complicates accurate weighing and stoichiometry calculations.
-
Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions, the presence of water, and certain metals.[10] For this compound, this would result in the formation of 4-chloroanisole, an inert impurity in Suzuki couplings.
Diagram 1: Dehydration to Boroxine
Figure 1. Reversible dehydration of boronic acid to a boroxine.
Diagram 2: Protodeboronation Pathway
Figure 2. Irreversible protodeboronation degradation.
Recommended Storage and Handling
Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound.
Storage Conditions
The consensus from safety data sheets indicates specific requirements for storage. These are summarized in the table below.
| Parameter | Recommendation | Justification & References |
| Temperature | Store at room temperature for short periods (<2 weeks).[6] For long-term storage, keep refrigerated (2-10 °C is also cited).[5][11] | Cool temperatures slow down potential degradation reactions. |
| Atmosphere | Store in a dry place.[5] Some boronic acids benefit from storage under an inert atmosphere.[7] | Minimizes exposure to moisture, preventing hydrolysis and boroxine formation.[7] |
| Container | Keep container tightly sealed/closed.[2][5][6][7][8][12] | Prevents absorption of atmospheric moisture and contamination. |
| Ventilation | Store in a cool, well-ventilated area.[2][6][8] | Ensures a stable environment and dissipates any potential fumes. |
| Light | Keep away from direct sunlight.[6][8] | Prevents potential light-induced degradation. |
Handling Protocols
Safe and effective handling is crucial to maintain both the user's safety and the compound's purity.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[6][8]
-
Hand Protection: Wear impervious, protective gloves.[6][8][12]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][8]
-
Respiratory Protection: Use a suitable respirator, especially when dusts are generated.[8][12]
Engineering Controls:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[2][6][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][5][8]
Diagram 3: Handling and Storage Workflow
Figure 3. Recommended workflow for handling and storage.
Experimental Protocols: Safe Handling in a Laboratory Setting
While specific stability-indicating analytical methods (e.g., HPLC, qNMR) would need to be developed and validated for quantitative studies, the following protocol outlines the best practices for handling this compound for synthetic use.
Protocol for Weighing and Dispensing:
-
Preparation: Before retrieving the compound from storage, prepare the balance, spatulas, and weighing vessel inside a certified chemical fume hood.
-
Equilibration: If the compound is stored under refrigeration, allow the sealed container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Don all required PPE (gloves, safety glasses, lab coat). Open the container inside the fume hood and quickly weigh the desired amount into a tared, dry vessel.
-
Storage after Use: Promptly and tightly reseal the main container to minimize its exposure to the atmosphere.
-
Cleanup: Clean any spills immediately. Decontaminate surfaces and equipment used for weighing. Dispose of contaminated materials, such as weighing paper and gloves, in the appropriate chemical waste stream.[6][8]
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. While the compound is stable under recommended conditions, its sensitivity to moisture and potential for degradation via boroxine formation and protodeboronation necessitate careful management. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound in a tightly sealed container in a cool, dry, and dark environment, and utilizing proper engineering controls and PPE during handling—researchers can ensure its long-term stability and achieve reliable, reproducible results in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 4. This compound | 89694-48-4 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methoxyphenylboronic acid, a key building block in modern organic chemistry. The document details a robust experimental protocol, from starting materials to the purified product, and presents critical data in a clear, accessible format. This resource is intended to be a valuable tool for researchers in medicinal chemistry, materials science, and other fields where the synthesis of complex organic molecules is essential.
Physicochemical and Quantitative Data
A summary of the key quantitative data for the synthesis of this compound is presented in Table 1. This includes information on the reactants, reagents, and the final product.
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Compound/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 2-Bromo-4-chloroanisole | C₇H₆BrClO | 221.48 | 9.0 | 1.0 |
| n-Butyllithium | C₄H₉Li | 64.06 | 9.0 | 1.0 |
| Trimethyl borate | C₃H₉BO₃ | 103.91 | 26.0 | 2.9 |
| Product | ||||
| This compound (crude) | C₇H₈BClO₃ | 186.40 | ~6.93 | - |
| Property | Value | |||
| Melting Point | 134-141 °C (lit.) | |||
| Crude Yield | 77% |
Synthesis Pathway
The synthesis of this compound is achieved through a lithium-halogen exchange reaction on 2-bromo-4-chloroanisole, followed by borylation with trimethyl borate and subsequent hydrolysis. The overall reaction scheme is depicted below.
Experimental Protocol
The following protocol details the synthesis and purification of this compound.
Materials and Equipment
-
2-Bromo-4-chloroanisole
-
n-Butyllithium (2.5 M solution in hexane)
-
Trimethyl borate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septa
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Heating mantle or oil bath
-
Crystallizing dish
Synthesis of Crude this compound
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is charged with 2-bromo-4-chloroanisole (2.00 g, 9.0 mmol, 1.0 eq.). The flask is flushed with an inert gas (e.g., argon or nitrogen).
-
Lithiation: The flask is cooled to -78 °C using a dry ice/acetone bath. Anhydrous diethyl ether or THF is added, followed by the slow, dropwise addition of n-butyllithium (3.62 mL of a 2.5 M solution in hexane, 9.0 mmol, 1.0 eq.) while maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Borylation: Trimethyl borate (3.0 mL, 26 mmol, 2.9 eq.) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for an additional 2 hours.
-
Workup: The reaction is allowed to slowly warm to room temperature. The reaction is then quenched by the careful addition of water. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Isolation of Crude Product: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. This procedure yields crude this compound as a white semi-solid (approximately 1.30 g, 77% yield).[1]
Purification by Recrystallization
-
Solvent Selection: The crude this compound is dissolved in a minimum amount of hot solvent. Based on general procedures for arylboronic acids, a mixture of ethyl acetate and hexanes or hot ethanol can be effective.
-
Dissolution: The crude product is transferred to an Erlenmeyer flask. The chosen solvent (e.g., hot ethanol) is added portion-wise with gentle heating and swirling until the solid is completely dissolved.
-
Crystallization: The flask is allowed to cool slowly to room temperature to promote the formation of well-defined crystals. The cooling process can be further facilitated by placing the flask in an ice bath.
-
Isolation of Pure Product: The crystallized product is collected by vacuum filtration, washing the crystals with a small amount of cold solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Experimental Workflow
The overall experimental workflow, from the initial reaction setup to the final purified product, is illustrated in the following diagram.
Applications in Organic Synthesis
This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are prevalent in pharmaceuticals and advanced materials. The presence of the chloro and methoxy substituents on the phenyl ring allows for further functionalization and modulation of the electronic and steric properties of the target molecules.
References
An In-depth Technical Guide to Acrylamide-Based Covalent Inhibitors: A Case Study of Osimertinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted covalent inhibitors (TCIs) represent a powerful class of therapeutic agents designed to form a stable, covalent bond with their biological target.[1][2] This irreversible mode of action can offer significant advantages in terms of potency, duration of action, and the ability to overcome drug resistance. Among the various "warheads" used to achieve covalent modification, the acrylamide moiety has emerged as one of the most successful and widely employed electrophiles in medicinal chemistry.[1][3][4] Acrylamide warheads typically target nucleophilic cysteine residues within the ATP-binding site of kinases through a Michael addition reaction.[5][6] This guide provides an in-depth technical overview of acrylamide-based covalent inhibitors, using the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, as a central case study.
Osimertinib (AZD9291) is an oral, irreversible EGFR tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common cause of treatment failure for first- and second-generation EGFR TKIs.[7][8][] Its clinical success highlights the potential of the targeted covalent inhibitor strategy.
Mechanism of Action: The Acrylamide Warhead
The core of Osimertinib's irreversible action lies in its acrylamide functional group. This group acts as a Michael acceptor, reacting with the thiol group of a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[8][10] The reaction proceeds in two main steps:
-
Reversible Binding: The inhibitor first forms a non-covalent, reversible complex with the target protein, driven by interactions between the inhibitor's scaffold and the protein's binding pocket.[2]
-
Irreversible Covalent Bonding: Once optimally positioned, the electrophilic β-carbon of the acrylamide is attacked by the nucleophilic thiol of the cysteine residue, forming a stable carbon-sulfur bond.[5]
This covalent modification permanently blocks the ATP-binding site, leading to sustained inhibition of the kinase's activity and downstream signaling pathways.
The EGFR Signaling Pathway and Inhibition by Osimertinib
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, survival, and differentiation.[11][12] Upon binding of ligands like EGF, EGFR dimerizes and undergoes autophosphorylation, initiating several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK/STAT pathways.[13][14][15] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving uncontrolled cell proliferation.[12]
Osimertinib effectively inhibits this aberrant signaling by covalently binding to the mutant EGFR, preventing its phosphorylation and the subsequent activation of these oncogenic pathways.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by Osimertinib.
Quantitative Data
The efficacy and selectivity of Osimertinib have been extensively characterized. Its inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the kinetic parameters of covalent inactivation (Kᵢ and kᵢₙₐ꜀ₜ).
Table 1: In Vitro Inhibitory Activity of Osimertinib
| EGFR Variant | Assay Type | IC₅₀ (nM) | Source |
| Exon 19 Deletion (PC-9) | Cell-based | 7 | [16] |
| L858R (H3255) | Cell-based | 12 | [16] |
| L858R+T790M | Cell-based | <15 | [7] |
| Exon 19 Del+T790M | Cell-based | <15 | [7] |
| Wild-Type (WT) | Cell-based | ~500 | [7][16] |
Table 2: Kinetic Parameters of Osimertinib
| EGFR Variant | Kᵢ (nM) (Reversible Binding) | kᵢₙₐ꜀ₜ (s⁻¹) (Inactivation Rate) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) (Overall Efficiency) | Source |
| L858R | 20.3 ± 4.2 | 0.015 ± 0.001 | 7.4 x 10⁵ | [7] |
| L858R+T790M | 4.0 ± 0.8 | 0.015 ± 0.001 | 3.8 x 10⁶ | [7] |
| Wild-Type (WT) | 67.5 ± 12.0 | 0.005 ± 0.0003 | 7.4 x 10⁴ | [7] |
Table 3: Pharmacokinetic Properties of Osimertinib (80 mg once daily)
| Parameter | Value | Source |
| Tₘₐₓ (Time to Peak Plasma Concentration) | ~6 hours | [17] |
| t₁/₂ (Half-life) | ~48 hours | [17][18] |
| Oral Clearance (CL/F) | 14.3 L/h | [18] |
| Accumulation at Steady State | ~3-fold | [18] |
| Metabolism | Primarily via CYP3A | [18][19] |
| Elimination | 68% in feces, 14% in urine | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize acrylamide-based covalent inhibitors like Osimertinib.
EGFR Kinase Assay (Biochemical)
This assay measures the direct enzymatic activity of EGFR and the inhibitory potential of a compound. The following protocol is adapted from a continuous-read fluorescence-based assay.[20]
-
Objective: To determine the IC₅₀ value of an inhibitor against recombinant EGFR kinase.
-
Materials:
-
Recombinant Human EGFR (active kinase domain, e.g., WT, L858R/T790M).
-
Test inhibitor (e.g., Osimertinib) serially diluted in DMSO.
-
Kinase substrate (e.g., Y12-Sox conjugated peptide).
-
ATP (Adenosine 5'-triphosphate).
-
Kinase Assay Buffer (20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
384-well, white, non-binding surface microtiter plate.
-
Fluorescence plate reader (e.g., λex 360 nm / λem 485 nm).
-
-
Procedure:
-
Enzyme/Inhibitor Pre-incubation:
-
Reaction Initiation:
-
Prepare a solution of ATP and substrate in kinase buffer (e.g., 15-50 µM ATP, 5 µM substrate).[20]
-
Add 45 µL of the ATP/substrate mix to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence every ~70 seconds for 30-120 minutes.[20]
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the progress curve.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a variable slope dose-response curve to determine the IC₅₀ value.
-
-
Cell Viability Assay (Cell-based)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells expressing specific EGFR mutations. The MTT assay is a common colorimetric method.[21][22][23]
-
Objective: To determine the GI₅₀ (50% growth inhibition) value of an inhibitor in a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., PC-9 for Exon 19 del, H3255 for L858R).
-
Complete cell culture medium.
-
Test inhibitor (e.g., Osimertinib).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[22]
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
96-well clear flat-bottom microplates.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the desired inhibitor concentrations.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[20]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ value.
-
-
Confirmation of Covalent Binding via Mass Spectrometry
Mass spectrometry (MS) is the definitive method to confirm that an inhibitor has formed a covalent bond with its target protein.[25]
-
Objective: To verify the covalent modification of EGFR by an acrylamide-based inhibitor.
-
Methodology: Intact Protein Analysis.
-
Procedure:
-
Incubation:
-
Incubate the purified target protein (EGFR) with an excess of the covalent inhibitor in an MS-compatible buffer (e.g., ammonium bicarbonate).
-
Include a control sample of the protein incubated with vehicle (DMSO) only.
-
-
Sample Cleanup:
-
Remove the excess, unbound inhibitor using liquid chromatography (LC) or gel electrophoresis.[25]
-
-
Mass Spectrometry Analysis:
-
Analyze both the inhibitor-treated sample and the control sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
The instrument will generate a mass spectrum for the intact protein.[26]
-
-
Data Analysis:
-
The workflow for these experimental procedures can be visualized as follows:
Conclusion
The acrylamide moiety is a cornerstone of modern covalent drug design, enabling the development of highly potent and selective inhibitors. The clinical success of Osimertinib in treating EGFR-mutant NSCLC serves as a prime example of how this key building block can be leveraged to create effective and durable therapies. By understanding the underlying mechanism of action, the relevant signaling pathways, and the key experimental protocols for characterization, researchers can continue to advance the field of targeted covalent inhibition for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Osimertinib mesylate used for? [synapse.patsnap.com]
- 18. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. rsc.org [rsc.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
The Architect's Toolkit: A Technical Guide to the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biologically active compounds is the cornerstone of modern drug discovery and development. It is a field where creativity and precision converge to construct novel molecular entities with the potential to alleviate human suffering. This technical guide provides an in-depth overview of key synthetic strategies, experimental methodologies, and the underlying biological rationale for the synthesis of bioactive molecules. We will explore powerful synthetic reactions, delve into the intricacies of signaling pathways, and present a systematic workflow for the discovery of new therapeutic agents. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key reactions. Visualizations in the form of DOT language diagrams are included to illustrate complex pathways and workflows, adhering to strict formatting guidelines for clarity and readability.
Core Synthetic Strategies in Medicinal Chemistry
The modern synthetic chemist has a vast arsenal of reactions at their disposal. The choice of strategy is often dictated by the complexity of the target molecule, the desired efficiency, and the need for structural diversity. Here, we highlight some of the most impactful strategies in the synthesis of biologically active compounds.
Cross-Coupling Reactions: Forging Key Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists construct the carbon skeleton of complex molecules. These reactions allow for the formation of C-C bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Its mild reaction conditions and the low toxicity of the boron reagents make it a workhorse in drug discovery.
The Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating conjugated enynes and arylalkynes which are important scaffolds in many biologically active molecules.[1]
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
MCRs are convergent reactions where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. This approach is highly atom-economical and allows for the rapid generation of molecular diversity.
The Biginelli Reaction: A classic MCR that produces dihydropyrimidinones, a class of compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
Click Chemistry: Reliable and Modular Synthesis
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, and are easy to perform. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable triazole linkage. This reaction is exceptionally reliable and has found widespread use in bioconjugation, drug discovery, and materials science.[2]
Amide Bond Formation: The Peptide Linkage and Beyond
The amide bond is a fundamental linkage in peptides and proteins and is a common functional group in many pharmaceuticals. Efficient methods for amide bond formation are therefore critical in medicinal chemistry. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used to facilitate this transformation.[3]
The Wittig Reaction: A Classic Alkene Synthesis
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. It is a powerful tool for introducing carbon-carbon double bonds with control over stereochemistry.
Quantitative Data on Synthesized Bioactive Compounds
The following tables summarize key quantitative data from the literature, including reaction yields and biological activity (IC50 values), for representative classes of synthesized bioactive compounds.
Table 1: Synthesis and Anticancer Activity of Novel 1,2,4-Triazole Derivatives
| Compound | Yield (%) | MCF-7 IC50 (µM) | Hela IC50 (µM) | A549 IC50 (µM) |
| 10a | 85 | 6.43 | 5.6 | 21.1 |
| 10d | 82 | 10.2 | 9.8 | 16.5 |
| TP6 | 78 | - | - | 41.12 (B16F10) |
Data compiled from multiple sources.[4][5]
Table 2: Synthesis and Anticancer Activity of 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives
| Compound | Yield (%) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| 4f | 85 | 15.59 | - |
| 4g | 88 | 1.09 | 45.16 |
| 4k | 82 | - | 57.96 |
Data compiled from a study on triazole-linked tetrahydrocurcumin derivatives.[6]
Table 3: In Vivo Anti-inflammatory Activity of Synthetic Chalcone Derivatives
| Compound | Yield (%) | Edema Inhibition (%) |
| 4c | 82 | 62.21 |
| 4d | 85 | 78.51 |
| 6c | 78 | 68.43 |
| 6d | 80 | 75.29 |
| Indomethacin | - | 56.27 |
Data from a study on chalcone/aryl carboximidamide hybrids.[7]
Experimental Protocols
Detailed methodologies for the key synthetic reactions discussed above are provided below. These protocols are intended to be a starting point for researchers, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K3PO4, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Biginelli Multicomponent Reaction
Materials:
-
Aldehyde (20 mmol)
-
Ethyl acetoacetate (40 mmol)
-
Urea (40 mmol)
-
Sulfuric acid (to adjust pH)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde, urea, and ethyl acetoacetate.
-
Adjust the pH of the mixture to 5 by adding sulfuric acid.
-
Reflux the mixture for 1 hour at 80 °C.
-
After cooling, wash the resulting precipitate with water and filter.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.[5]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Terminal alkyne (1.0 eq)
-
Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.01-0.05 eq)
-
Sodium L-ascorbate (0.1 eq)
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne and the azide in the solvent.
-
To the stirred solution, add sodium L-ascorbate as a solution in water, followed by the addition of CuSO4·5H2O as a solution in water.[2]
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 4: Amide Coupling using HATU
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid and HATU in anhydrous DMF at 0 °C, add DIPEA dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[3]
Protocol 5: Wittig Reaction
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Phosphonium ylide (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aldehyde or ketone in DCM in a reaction vessel.
-
Add the phosphonium ylide portion-wise while stirring.
-
Stir the reaction at room temperature for two hours, monitoring by TLC.
-
Upon completion, evaporate the solvent and dissolve the residue in a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude alkene product by column chromatography.
Visualizing Biological Mechanisms and Experimental Workflows
Understanding the mechanism of action of a bioactive compound is crucial for rational drug design. Similarly, visualizing the workflow of a drug discovery campaign can aid in planning and execution. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical high-throughput screening workflow.
Signaling Pathways
Caption: Mechanism of action of Sorafenib.[3][8][9]
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of sorafenib [pfocr.wikipathways.org]
Technical Guide to the Safe Handling of 5-Chloro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 5-Chloro-2-methoxyphenylboronic acid (CAS No. 89694-48-4), compiled from publicly available Safety Data Sheets (SDS). It is intended to inform researchers, scientists, and drug development professionals on the potential hazards and safe handling procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[1]
Table 1: GHS Classification
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Table 2: Hazard Statements and Pictograms
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H8BClO3[3] |
| Molecular Weight | 186.4 g/mol [3] |
| Physical State | Solid |
| Melting Point | 134-141 °C (lit.), 141-142 °C[4] |
| Solubility | No information available |
| Flash Point | Not applicable |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.
Handling
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
Table 5: Fire-Fighting Measures
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron, Hydrogen chloride gas.[1] |
| Protective Equipment | As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[1] |
Toxicological and Ecological Information
Detailed experimental protocols for toxicological studies are not available in the reviewed public SDS. The toxicological properties have not been fully investigated.[1]
-
Ecotoxicity: Do not empty into drains.[1]
-
Persistence and Degradability: No information available.[1]
-
Bioaccumulation: No information available.[1]
Visualized Workflows and Relationships
The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.
Caption: GHS Hazard Classification for this compound.
Caption: Emergency first-aid procedures for exposure incidents.
References
Technical Guide: Purity Specifications of 5-Chloro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity specifications for 5-Chloro-2-methoxyphenylboronic acid, a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Understanding and ensuring the purity of this reagent is critical for reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).
Core Purity Specifications
The purity of this compound is a critical parameter that can significantly impact its reactivity and the outcome of chemical syntheses. While specifications can vary between suppliers and batches, a general set of parameters is outlined below. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific data.
A notable characteristic of many boronic acids, including this compound, is the presence of varying amounts of its cyclic anhydride (a boroxine). This can lead to a stated purity range that may exceed 100% when assayed by methods that convert the anhydride back to the boronic acid.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white or light yellow crystalline powder | Visual Inspection |
| Assay (Purity) | ≥97.0% (may be reported up to 111.0% due to anhydride content) | HPLC, Titration |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Melting Point | 134-142 °C | Melting Point Apparatus |
| Impurities | ||
| - Individual Unknown Impurity | ≤0.1% | HPLC |
| - Total Impurities | ≤1.0% | HPLC |
| Residual Solvents | Conforms to ICH Q3C guidelines | Headspace GC-MS |
Analytical Methodologies: Experimental Protocols
Accurate determination of the purity of this compound requires robust analytical methods. The inherent instability of boronic acids, particularly their propensity for dehydration to form cyclic anhydrides and hydrolysis, presents analytical challenges.
Assay and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a primary method for assessing the purity and identifying impurities. The key challenge is to prevent on-column degradation (hydrolysis) of the boronic acid.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Due to the potential for hydrolysis, sample solutions should be analyzed promptly after preparation.
Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content in solids.
Experimental Protocol:
-
Titrator: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound and add it directly to the titration vessel. The sample size should be chosen to give a convenient titrant volume.
-
Procedure: The instrument automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated based on the volume of titrant consumed.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying organic impurities.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred as it can help to sharpen the boronic acid hydroxyl proton signals.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: A sufficient number of scans (e.g., 16) should be acquired to obtain a good signal-to-noise ratio. The spectral window should be wide enough to encompass all expected proton signals (typically 0-12 ppm).
-
¹³C NMR: A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
Common Impurities and Their Origin
Impurities in this compound can arise from the starting materials, byproducts of the synthesis, or degradation.
| Impurity | Potential Origin |
| This compound anhydride (Boroxine) | Dehydration of the boronic acid during synthesis or storage. |
| 2-Bromo-4-chloroanisole | Unreacted starting material from a common synthetic route. |
| Homocoupling byproducts | Side reactions during the synthesis. |
| Inorganic salts | Residuals from workup and purification steps. |
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chloro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate. Its significance is particularly pronounced in the field of drug discovery and development, where the construction of complex biaryl and heteroaryl scaffolds is paramount.
5-Chloro-2-methoxyphenylboronic acid is a valuable building block in medicinal chemistry. The presence of the chloro and methoxy substituents on the phenyl ring provides opportunities for further functionalization and influences the electronic properties of the molecule, making it a key component in the synthesis of a diverse range of bioactive compounds. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Pd(II) complex. The reactivity of the halide typically follows the order I > Br > OTf > Cl.[1]
-
Transmetalation: In the presence of a base, the organoboron compound (this compound) forms a boronate species. This activated species then transfers the 5-chloro-2-methoxyphenyl group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes various reported and representative conditions for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides. This data is intended to guide the selection of optimal reaction conditions.
| Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 90 | 12 | 85-95 (estimated) |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 100 | 16 | ~90 |
| 1-Bromo-4-(trifluoromethoxy)benzene | XPhos Pd G2 (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 15-20 | Good to Excellent |
| 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | Good to Excellent |
| 2-Bromo-5-fluoropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | Good to Excellent |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 | High |
| 4-Chloro-1-methyl-1H-pyrazole | XPhos Pd G2 (1.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 60 | 5-8 | 91-99[2] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 | 4-16 | High[3] |
Yields are based on reported data for similar substrates or are estimated based on general Suzuki-Miyaura coupling principles. Optimization may be required for specific substrate combinations.
Experimental Protocols
Below are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. These protocols are general starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using a Conventional Palladium Catalyst (e.g., Pd(dppf)Cl₂)
This protocol is suitable for the coupling of this compound with a variety of aryl and heteroaryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and Cesium Carbonate (2.0 equiv).
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF and degassed water (typically a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the limiting reagent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Substrates (e.g., Aryl Chlorides) using a Buchwald Precatalyst (e.g., XPhos Pd G2)
This protocol is recommended for less reactive aryl and heteroaryl chlorides, utilizing a highly active second-generation Buchwald precatalyst.
Materials:
-
This compound (1.5 equiv)
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Glovebox or Schlenk line technique for handling air-sensitive reagents
-
Reaction vial with a screw cap
Procedure:
-
Inside a glovebox or under a stream of inert gas, add the aryl/heteroaryl chloride (1.0 equiv), this compound (1.5 equiv), finely ground Potassium Phosphate (2.0 equiv), and XPhos Pd G2 (0.02 equiv) to a dry reaction vial.[4]
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).[2]
-
Seal the vial tightly with a screw cap.
-
Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes: Standard Reaction Conditions for Suzuki Coupling with 5-Chloro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in pharmacologically active molecules.[1][2][3] This document provides detailed application notes and a standard protocol for the Suzuki coupling of 5-Chloro-2-methoxyphenylboronic acid with aryl halides.
The reactivity in Suzuki coupling is influenced by the electronic and steric properties of both the boronic acid and the aryl halide.[4] Generally, the reactivity of halogens follows the order I > Br > OTf > Cl.[5][6] For the coupling of aryl chlorides, which are often more challenging substrates, the use of bulky, electron-donating phosphine ligands can enhance catalyst activity.[2][7]
Key Reaction Parameters
Successful Suzuki coupling of this compound relies on the careful selection of several key parameters:
-
Catalyst: Palladium complexes are the most common catalysts.[2] Complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) acetate (Pd(OAc)₂) with appropriate ligands are frequently employed.[8][9] Pd(dppf)Cl₂ is often effective for coupling with heteroaryl halides.[10][11][12]
-
Base: A base is required to activate the boronic acid for transmetalation.[7][13] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8][14][15] The choice of base can be substrate-dependent.
-
Solvent: The reaction is often performed in a mixture of an organic solvent and water.[1] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[8][14][16] The aqueous phase is necessary to dissolve the inorganic base.
-
Ligand: For less reactive aryl halides (e.g., chlorides), or to improve reaction efficiency, an external phosphine ligand is often added. Ligands like triphenylphosphine (PPh₃), SPhos, and RuPhos can be crucial for achieving good yields.[9][17]
-
Temperature: Reaction temperatures typically range from 80 °C to 110 °C, though some modern catalyst systems can operate at lower temperatures.[1][8][18]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of arylboronic acids with various aryl halides, which can be adapted for this compound.
| Aryl Halide (Example) | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2) | DME/Water | 80 | 2 | Good to Excellent |
| Aryl Bromide | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol/Water | Reflux | 8 | ~86 |
| Heteroaryl Bromide | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/Water | 65-100 | Not Specified | 5-89 |
| Aryl Chloride | Pd₂(dba)₃ (1.5) / SPhos | K₃PO₄ (2) | Dioxane | 100 | 18 | ~70 |
Note: This data is compiled from various sources for similar reactions and should be used as a starting point for optimization.[8][10][11][14]
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol describes a general method for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]
-
Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M based on the aryl halide).[1][8]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). 5-Chloro-2-methoxyphenylboronic acid is a valuable building block in drug discovery, and the selection of an appropriate palladium catalyst is critical for achieving high yields and purity in its cross-coupling reactions with various aryl and heteroaryl halides.
This document provides a comparative overview of palladium catalyst systems for the Suzuki-Miyaura coupling of this compound, along with detailed experimental protocols to guide researchers in their synthetic endeavors.
Palladium Catalyst Selection for this compound
The choice of the palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. For an electron-rich boronic acid like this compound, which also possesses a potentially coordinating methoxy group ortho to the boronic acid, catalyst selection requires careful consideration. Modern palladium precatalysts, often featuring bulky and electron-rich phosphine ligands, have shown great success in coupling a wide range of substrates, including challenging ones.
The following table summarizes various palladium catalyst systems and their reported performance in Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids, providing a guide for catalyst selection for this compound.
Data Presentation: Comparison of Palladium Catalyst Systems
| Catalyst/Precatalyst | Ligand | Base | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | >90 | 3 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 2 |
Note: The data presented is a synthesis of representative results from the literature for similar substrates and should be used as a guideline. Optimization for specific substrates is recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction using a palladium precatalyst with a phosphine ligand.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (0.01-0.02 mmol).
-
Solvent Addition: Add the degassed organic solvent (e.g., 4 mL of 1,4-Dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Catalyst Selection Logic
Caption: Logical workflow for palladium catalyst selection.
The Pivotal Role of Biaryl Scaffolds: Applications and Synthetic Protocols in Modern Chemistry
The synthesis of biaryl compounds, molecules containing two directly connected aromatic rings, represents a cornerstone of modern organic chemistry with profound implications for drug discovery, materials science, and agrochemicals.[1][2][3][4][5] These structural motifs are prevalent in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antiviral, antihypertensive, antifungal, anti-inflammatory, and anticancer properties.[3][4][6][7] Consequently, the development of efficient and versatile methods for their construction is a topic of intense research. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds, tailored for researchers, scientists, and professionals in drug development.
The strategic importance of biaryls lies in their unique structural and electronic properties, which allow them to serve as privileged scaffolds in medicinal chemistry.[3][8] The ability to modulate the dihedral angle between the two aryl rings provides a powerful tool for optimizing ligand-protein interactions. Notable blockbuster drugs, such as the antihypertensive agent Valsartan and the anti-inflammatory drug Diflunisal, feature a biaryl core, underscoring the significance of this structural class.[6][7]
Key Synthetic Strategies for Biaryl Construction
Transition metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for the synthesis of biaryl compounds.[1][9] Among these, the Suzuki-Miyaura, Stille, and Heck couplings are considered foundational, while newer methods like direct C-H activation are rapidly gaining prominence as more sustainable alternatives.[2][9]
Suzuki-Miyaura Coupling: A Workhorse in Biaryl Synthesis
The Suzuki-Miyaura reaction, which involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide, is arguably the most versatile and widely used method for constructing biaryl linkages.[6][10][11] Its popularity stems from the mild reaction conditions, high functional group tolerance, commercial availability and low toxicity of the boron reagents, and the generally high yields.[6][10]
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.[11][12][13]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (1.5) | Na₂CO₃ | DME/H₂O | 85 | 6 | 92 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 88 |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 8 | 90 |
Data compiled from representative literature procedures.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Utilizing Organostannanes
The Stille reaction employs organostannane reagents as the nucleophilic partner in a palladium-catalyzed cross-coupling with organohalides.[14] A key advantage of this method is the stability and inertness of organostannanes to many reaction conditions, allowing for a broad substrate scope. However, the toxicity of tin compounds is a significant drawback.[14]
Experimental Protocol: Biaryl Synthesis via Stille Coupling
This protocol outlines a general procedure for the Stille coupling of an aryl iodide with an aryltributylstannane.[14][15][16]
Materials:
-
Aryl iodide (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)
-
Cesium fluoride (CsF) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Schlenk tube, magnetic stirrer, and heating mantle
Procedure:
-
In a Schlenk tube, dissolve the aryl iodide (1.0 mmol) and aryltributylstannane (1.1 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert atmosphere.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), tri(o-tolyl)phosphine (0.06 mmol), and cesium fluoride (2.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete in 6-24 hours.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove residual tin compounds, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure biaryl product.
Table 2: Stille Coupling of Various Aryl Halides with Phenyltributylstannane
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | CsF | Dioxane | 100 | 12 | 91 |
| 2 | 1-Bromonaphthalene | Pd(PPh₃)₄ (2) | - | CuI | THF | 70 | 18 | 85 |
| 3 | 3-Chlorobenzaldehyde | PdCl₂(dppf) (3) | - | - | DMF | 120 | 24 | 78 |
| 4 | 2-Iodothiophene | Pd(OAc)₂ (2) | AsPh₃ (4) | - | NMP | 80 | 10 | 89 |
Data compiled from representative literature procedures.
Caption: Experimental workflow for a typical Stille cross-coupling reaction.
Heck Coupling: An Alternative Route
The Heck reaction provides a method for the arylation of alkenes, and while not a direct biaryl synthesis in the same vein as Suzuki or Stille, it can be a key step in multi-step syntheses of complex biaryl-containing molecules.[17][18][19] It involves the reaction of an unsaturated compound (an alkene) with an aryl halide in the presence of a palladium catalyst and a base.[18]
Experimental Protocol: Heck Coupling of an Aryl Bromide with Styrene
This protocol details a general procedure for the Heck coupling of an aryl bromide with styrene.[17][18]
Materials:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (5 mL)
-
Nitrogen or Argon gas supply
-
Reaction tube, magnetic stirrer, and heating mantle
Procedure:
-
To a reaction tube, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
-
Purge the tube with an inert gas.
-
Add acetonitrile (5 mL), styrene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or TLC. Completion is usually observed within 8-16 hours.
-
Cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by recrystallization or column chromatography to obtain the stilbene derivative.
Table 3: Heck Coupling of Various Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | Et₃N | ACN | 100 | 12 | 88 |
| 2 | Iodobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | K₂CO₃ | DMF | 110 | 8 | 93 |
| 3 | 4-Chlorotoluene | n-Butyl acrylate | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 120 | 24 | 75 |
| 4 | 1-Iodonaphthalene | Cyclohexene | Pd(OAc)₂ (2) | Ag₂CO₃ | Toluene | 100 | 16 | 82 |
Data compiled from representative literature procedures.
Direct C-H Activation: The Next Frontier
Direct C-H activation strategies are emerging as highly attractive methods for biaryl synthesis, as they circumvent the need for pre-functionalized starting materials, thus offering a more atom-economical and environmentally benign approach.[2][5] These reactions involve the direct coupling of an aromatic C-H bond with an aryl halide or another C-H bond, typically catalyzed by transition metals like palladium, rhodium, or ruthenium.[2][5]
Conceptual Workflow: Directed C-H Arylation
Caption: Logical pathway for directed C-H arylation of an arene.
Applications in Drug Discovery and Development
The synthesis of biaryl compounds is a critical component of modern drug discovery. The biaryl motif is a privileged structure found in numerous biologically active molecules. For instance, the sartan family of antihypertensive drugs, which act as angiotensin II receptor blockers, all contain a core biaryl structure.[7]
A recent application in cancer immunotherapy involves the design and synthesis of small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction.[20] A series of biaryl compounds featuring a difluoromethyleneoxy linker were synthesized and showed potent inhibitory activity.[20] The synthesis involved a key Suzuki coupling step to construct the biaryl core, followed by further modifications to enhance potency and drug-like properties.[20]
Table 4: Inhibitory Activity of Biaryl PD-1/PD-L1 Inhibitors
| Compound | Linker | R Group | IC₅₀ (nM) | cLogP |
| 26 | -CF₂O- | 2-aminoethanol | 18.2 | 6.5 |
| 28 | -CF₂O- | 2-amino-2-methylpropane-1,3-diol | 16.3 | 6.2 |
| 36 | -CF₂O- | piperidine-2-carboxylic acid | 2.99 | 6.0 |
| 43 | -CF₂O- | modified piperidine | 10.2 | 5.8 |
Data adapted from J. Med. Chem. 2021, 64, 23, 17293–17313.[20]
This example highlights the iterative nature of drug development, where synthetic chemistry enables the systematic exploration of chemical space to optimize biological activity. The ability to efficiently synthesize a library of biaryl analogs is crucial for establishing structure-activity relationships (SAR) and identifying promising drug candidates.
Conclusion
The synthesis of biaryl compounds remains a vibrant and essential area of chemical research. While classic cross-coupling reactions like the Suzuki-Miyaura and Stille couplings continue to be invaluable tools, the development of more sustainable and efficient methods, such as direct C-H activation, is paving the way for the next generation of synthetic methodologies. For researchers in drug discovery and development, a deep understanding of these synthetic strategies and their practical applications is paramount for the successful design and creation of novel therapeutics. The protocols and data presented herein provide a solid foundation for the practical application of these powerful chemical transformations.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Carbon-Carbon Bond Formation Using 5-Chloro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, essential for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for creating C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures. This reaction, which was recognized with the Nobel Prize in Chemistry in 2010, involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1][2]
5-Chloro-2-methoxyphenylboronic acid is a valuable building block in this context. Its substituted phenyl ring, featuring both a chloro and a methoxy group, allows for the introduction of this specific structural motif into a target molecule. These functional groups can significantly influence the physicochemical properties of the final compound, such as its solubility, lipophilicity, and metabolic stability, and can play a crucial role in its interaction with biological targets.[3] The presence of the 2-methoxy group can enhance reactivity in Suzuki-Miyaura couplings. This application note provides a detailed experimental protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions and discusses its application in the synthesis of biologically active molecules.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex, typically in its Pd(0) oxidation state. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide follows the general trend: I > Br > OTf > Cl.[4]
-
Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic group to the palladium(II) center, displacing the halide. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
This compound is a versatile coupling partner for a variety of aryl and heteroaryl halides. The electronic nature of the coupling partner can influence reaction conditions and yields. The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with different classes of aryl bromides.
| Entry | Aryl Bromide Coupling Partner | Product | Representative Yield (%) | Notes |
| 1 | 4-Bromoanisole (Electron-Rich) | 5-Chloro-2,4'-dimethoxy-1,1'-biphenyl | 85-95 | Electron-donating groups on the aryl halide can sometimes slow the oxidative addition step, but good yields are generally achievable. |
| 2 | 1-Bromo-4-nitrobenzene (Electron-Poor) | 5-Chloro-2-methoxy-4'-nitro-1,1'-biphenyl | 90-98 | Electron-withdrawing groups accelerate the oxidative addition, often leading to higher yields and faster reaction times.[6] |
| 3 | 2-Bromopyridine (Heteroaryl) | 2-(5-Chloro-2-methoxyphenyl)pyridine | 75-85 | Coupling with heteroaryl halides is highly effective, providing access to key structural motifs in medicinal chemistry.[7] |
Note: Yields are representative and can vary based on specific reaction conditions, catalyst, ligand, base, and solvent system used.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water, degassed
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
-
Supplies for reaction monitoring (TLC) and purification (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), Palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aryl bromide) is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biphenyl product.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The biaryl scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to inhibit protein kinases.[8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] For example, the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) are critical targets in non-small cell lung cancer (NSCLC).[1]
Inhibitors designed to block the ATP-binding site of these kinases often feature a substituted biaryl core, which can form crucial interactions within the protein's active site. The 5-chloro-2-methoxyphenyl moiety, introduced using the corresponding boronic acid, can serve as a key component of such inhibitors. The chlorine and methoxy groups can modulate the electronic properties and conformation of the molecule, optimizing its binding affinity and selectivity for the target kinase.[1][3] This ultimately leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Conclusion
This compound is a highly useful and versatile reagent for the synthesis of substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust framework for researchers to employ this building block in the creation of complex molecules. Its application in the synthesis of kinase inhibitors highlights its importance for professionals in drug discovery and development, enabling the construction of potent modulators of critical cellular signaling pathways.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. drughunter.com [drughunter.com]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. digibug.ugr.es [digibug.ugr.es]
Application Notes: Microwave-Assisted Suzuki Coupling with 5-Chloro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds to create complex biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Incorporating microwave irradiation into Suzuki coupling protocols has revolutionized the field by dramatically reducing reaction times from hours to minutes, often leading to increased yields and improved reproducibility.[1] This application note provides a detailed protocol and reaction parameters for the microwave-assisted Suzuki coupling of 5-Chloro-2-methoxyphenylboronic acid with various aryl halides, a key transformation for introducing a functionalized phenyl ring in drug discovery and development.
General Reaction Scheme
The palladium-catalyzed cross-coupling reaction between an aryl halide (Ar-X, where X is typically Br, I, or Cl) and this compound proceeds in the presence of a base and a suitable solvent system under microwave irradiation to yield the corresponding biaryl product.
Caption: General scheme for the microwave-assisted Suzuki coupling.
Optimized Reaction Parameters
Successful microwave-assisted Suzuki couplings depend on the careful selection of catalyst, base, solvent, and microwave parameters. The following table summarizes typical conditions derived from literature for coupling reactions involving substituted phenylboronic acids.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Specific Example) |
| Aryl Halide | Aryl Bromide | Aryl Chloride | 2-Amino-6-bromopurine |
| Boronic Acid | This compound (1.1-1.5 equiv) | This compound (1.2 equiv) | This compound (1.25 equiv)[2] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) | Pd(OAc)₂ (5 mol%) + P(C₆H₄SO₃Na)₃ (10 mol%)[2] |
| Base | CsF (2.5 equiv) | K₂CO₃ (3 equiv) | Na₂CO₃ (3 equiv)[2] |
| Solvent | 1,2-Dimethoxyethane (DME) | 1,4-Dioxane / Ethanol | H₂O / Isopropanol / DME[2] |
| Temperature | 120 °C[1] | 150 °C | Not specified, typically 120-150°C |
| Time | 20-60 min[1] | 20 min | Not specified, typically 10-30 min |
| Power | 250 W (max)[1] | Not specified | Not specified |
| Yield | Good to Excellent | Excellent (83-95%) | 78%[2] |
Detailed Experimental Protocol
This protocol provides a representative procedure for the microwave-assisted Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv, e.g., 0.5 mmol)
-
This compound (1.2 equiv, 0.6 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.05 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane and Ethanol (e.g., 2:1 v/v mixture), degassed
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesis reactor
Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol), this compound (0.6 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (1.5 mmol).
-
Solvent Addition: Add 3 mL of a degassed 2:1 mixture of 1,4-dioxane and ethanol to the vial.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C
-
Ramp time: 2 minutes
-
Hold time: 20 minutes
-
Power: 300 W (dynamic power control)
-
Stirring: High
-
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, uncap the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure biaryl product.
Experimental Workflow
Caption: Workflow for microwave-assisted Suzuki coupling.
Conclusion
The use of microwave irradiation provides a rapid, efficient, and reproducible method for the Suzuki coupling of this compound with aryl halides. By optimizing the catalyst system, base, and solvent, researchers can achieve high yields of desired biaryl products in a fraction of the time required by conventional heating methods. This protocol serves as a robust starting point for the synthesis of complex molecules, facilitating accelerated discovery timelines in pharmaceutical and materials science research.
References
Application Notes and Protocols for the Workup and Purification of Products from 5-Chloro-2-methoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the workup and purification of biaryl products synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 5-chloro-2-methoxyphenylboronic acid. The protocols outlined below are designed to ensure high purity and yield of the final compounds.
Overview of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide. This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.
A general reaction scheme is as follows:
Where Ar-X is an aryl or heteroaryl halide.
Following the reaction, a mixture of the desired biaryl product, unreacted starting materials, catalyst residues, and inorganic salts will be present. A systematic workup and purification procedure is essential to isolate the pure product.
Data Presentation: Illustrative Reaction Performance
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a substituted aryl bromide with ortho-substituted phenylboronic acids, which can be used as a reference for reactions involving this compound. The data is based on reactions of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid.[1]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(OAc)₂/SPhos (5.0) | K₃PO₄ (3) | Toluene | 50 | 1 | 82 |
| 2 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(OAc)₂/SPhos (5.0) | K₃PO₄ (3) | Dioxane | 50 | 1 | 79 |
Note: Yields are for the isolated product after purification and are illustrative. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
1. General Aqueous Workup Protocol
This protocol is designed to remove the majority of inorganic salts, excess base, and water-soluble boron-containing byproducts from the reaction mixture.
Materials:
-
Reaction mixture from the Suzuki-Miyaura coupling
-
Ethyl acetate (EtOAc) or other suitable organic solvent (e.g., Dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like dioxane, dilute the mixture with ethyl acetate (typically 3-5 times the reaction volume).
-
Transfer the mixture to a separatory funnel.
-
Add deionized water (equal to the volume of the organic solvent) and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (equal to the volume of the organic layer) to remove residual water.
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for at least 15-20 minutes.
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
2. Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying the crude biaryl product from unreacted starting materials and non-polar byproducts.
Materials:
-
Crude product from the aqueous workup
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl acetate (or other suitable solvent system)
-
Chromatography column
-
Compressed air or nitrogen source
-
Test tubes or fraction collector
Procedure:
-
Determine the Eluent System: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the desired product and impurities. A good starting point for many biaryl compounds is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.
-
Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Alternatively, a minimal volume of the crude product solution can be carefully loaded directly onto the top of the column.
-
Elute the Column: Elute the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and concentrate them under reduced pressure to yield the purified biaryl compound.
3. Purification by Recrystallization
If the biaryl product is a solid, recrystallization can be an effective method for obtaining highly pure material.
Materials:
-
Purified or semi-purified solid product
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Select a Solvent System: The ideal solvent should dissolve the compound when hot but not when cold. A two-solvent system can also be used, where the compound is soluble in the first solvent and insoluble in the second.
-
Dissolve the Solid: In an Erlenmeyer flask, dissolve the solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them in a vacuum oven.
Visualizations
Caption: General experimental workflow for workup and purification.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 5-Chloro-2-methoxyphenylboronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, specifically when using 5-Chloro-2-methoxyphenylboronic acid. This substrate's unique electronic and steric properties can present distinct challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low or no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, it is crucial to systematically assess the fundamental reaction parameters. The most common culprits are related to catalyst activity, the reaction atmosphere, and reagent integrity.[1][2]
-
Catalyst Activity : Ensure your palladium source and ligand are active. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst such as a palladacycle (e.g., XPhos Pd G3).[1]
-
Inert Atmosphere : The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][3] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.[1][2]
-
Reagent Purity : Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time or contain impurities that inhibit the reaction.[1][4]
-
Base and Solvent : The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[1] Ensure the base is finely powdered and dry, especially for anhydrous reactions.[1] For biphasic systems, vigorous stirring is essential to maximize contact between the phases.[1]
Q2: I suspect protodeboronation is consuming my this compound. How can I confirm and prevent this?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This is particularly prevalent with electron-rich boronic acids like this compound, as the methoxy group is electron-donating.[1][6] This side reaction is often accelerated by strong bases and the presence of water.[1][5]
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base : Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][2]
-
Anhydrous Conditions : Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Protect the Boronic Acid : Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[2][7] These derivatives are more resistant to protodeboronation and can be used directly in the coupling reaction.[2]
Q3: The reaction is very slow, and I see unreacted starting materials even after long reaction times. What is the likely cause?
A3: Sluggish reaction rates with this substrate are often due to steric hindrance from the ortho-methoxy group. This bulkiness can slow down critical steps in the catalytic cycle, such as transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalysts are often required.[1]
Solutions for Steric Hindrance:
-
Bulky, Electron-Rich Ligands : These are essential for coupling sterically hindered substrates.[8] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][3][8]
-
Increase Temperature : Higher reaction temperatures can help overcome the activation energy barriers associated with sterically demanding substrates.[2][9] However, monitor for potential degradation or increased side reactions like protodeboronation.[2]
Q4: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. How can this be minimized?
A4: Homocoupling is the self-coupling of the boronic acid and is primarily caused by the presence of oxygen.[1][3] It can also be promoted by inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[3]
Methods to Reduce Homocoupling:
-
Rigorous Degassing : Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][10]
-
Maintain Inert Atmosphere : Keep the reaction vessel sealed and under a positive pressure of inert gas at all times.[10]
-
Use a Pd(0) Catalyst : Start with a Pd(0) source like Pd(PPh₃)₄ or use a highly efficient precatalyst system that rapidly generates the active Pd(0) species.[2][3]
Data Summary
Table 1: General Troubleshooting for Low Yield
| Observed Issue | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst, oxygen contamination | Use a fresh, air-stable precatalyst (e.g., XPhos Pd G3); ensure rigorous degassing and a strict inert atmosphere.[1] |
| Protodeboronation byproduct | Strong base, presence of water | Switch to a milder base (K₂CO₃, KF) or use anhydrous conditions. Convert boronic acid to a pinacol ester.[1][2] |
| Sluggish reaction | Steric hindrance from ortho-substituent | Employ bulky, electron-rich ligands (e.g., XPhos, SPhos); increase reaction temperature.[1][3][8] |
| Homocoupling byproduct | Oxygen in the reaction mixture | Perform thorough degassing of solvents; ensure the reaction is run under a positive pressure of N₂ or Ar.[1][3] |
Table 2: Representative Effect of Ligand Choice on Yield with Sterically Hindered Substrates
| Palladium Source | Ligand | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | < 20% | Often ineffective for sterically hindered couplings. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 40-60% | Moderate improvement, but can be sensitive. |
| Pd(dppf)Cl₂ | (none) | 30-50% | Better than simple phosphines but may still be slow. |
| XPhos Pd G3 | XPhos (integrated) | > 85% | Highly effective for sterically demanding and electron-rich substrates.[1][3][8] |
| SPhos Pd G3 | SPhos (integrated) | > 85% | Another excellent choice from the Buchwald ligand family.[1][3][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a starting point and should be optimized for the specific aryl halide partner.
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).[1]
-
Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[1][10]
-
Catalyst Addition : Under the positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1 M relative to the aryl halide) via syringe.[1][2]
-
Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring.[2]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[2]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification : Purify the crude product by flash column chromatography.[2]
Protocol 2: Protection of Boronic Acid as a Pinacol Ester
This can be done to increase stability and prevent protodeboronation.
-
Dissolution : In a flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent like THF or toluene.
-
Drying : Add a drying agent (e.g., anhydrous MgSO₄) and stir for 30 minutes to remove any water.
-
Reaction : Filter off the drying agent and heat the solution to reflux for 2-4 hours, often with a Dean-Stark trap to remove water formed during the reaction.
-
Isolation : Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction (as per Protocol 1) without further purification.
Visualizations
A troubleshooting workflow for diagnosing low yield in Suzuki coupling.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A decision tree for optimizing key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling with 5-Chloro-2-methoxyphenylboronic acid
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges during Suzuki-Miyaura coupling reactions involving 5-Chloro-2-methoxyphenylboronic acid, with a specific focus on avoiding undesired homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction with this compound?
A1: Homocoupling is a prevalent side reaction where two molecules of this compound react with each other to form 2,2'-dimethoxy-5,5'-dichlorobiphenyl. This byproduct consumes your boronic acid, reduces the yield of your desired cross-coupled product, and complicates purification due to structural similarities with the target molecule.[1][2]
Q2: What are the primary drivers of homocoupling in my palladium-catalyzed reaction?
A2: The two main causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the unwanted coupling of two boronic acid molecules.[3][4][5] Similarly, if you are using a Pd(II) precatalyst, such as palladium acetate or palladium chloride, it can directly promote homocoupling before being reduced to the active Pd(0) state.[1][6]
Q3: I'm observing a significant amount of a symmetrical biphenyl byproduct. How can I confirm it's from homocoupling?
A3: You can suspect homocoupling if you detect a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The expected homocoupled product from this compound would have a molecular weight corresponding to the dimer (2,2'-dimethoxy-5,5'-dichlorobiphenyl).
Q4: How does the choice of my palladium source impact the extent of homocoupling?
A4: The selection of your palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it doesn't require an initial reduction step, thereby minimizing the presence of Pd(II) species that can initiate homocoupling.[7] If you use a more stable and common Pd(II) source, ensuring its efficient in-situ reduction to Pd(0) is crucial to prevent the homocoupling side reaction.[6]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides a systematic approach to diagnose and resolve issues with excessive homocoupling of this compound.
Problem: High Levels of 2,2'-dimethoxy-5,5'-dichlorobiphenyl Detected
Below is a workflow to help you troubleshoot and mitigate this unwanted side reaction.
Caption: A troubleshooting workflow for minimizing homocoupling.
Detailed Solutions
| Potential Cause | Recommended Action | Rationale |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw method for more rigorous oxygen removal.[7] Maintain a positive pressure of inert gas throughout the reaction. | Oxygen is a primary culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[3][4][5] Rigorous exclusion of oxygen is the most critical step to suppress this side reaction.[8] |
| Presence of Palladium(II) Species | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a mild reducing agent, such as potassium formate, to minimize the concentration of free Pd(II).[9] Alternatively, switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[7] | Pd(II) species can directly catalyze the homocoupling of boronic acids.[1] Using a Pd(0) source or ensuring the rapid reduction of a Pd(II) source minimizes this pathway. |
| Suboptimal Ligand Choice | For challenging substrates, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the side reactions that lead to homocoupling.[7] |
| Reaction Kinetics | Consider the slow addition of the this compound solution to the reaction mixture. Also, using a slight excess of the aryl halide partner can be beneficial.[1] | Slow addition keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[9] An excess of the aryl halide can promote the desired oxidative addition pathway.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point for the coupling of an aryl halide with this compound. Optimization for specific substrates may be necessary.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents).
-
Degassing : Seal the flask with a septum and thoroughly degas the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition : Add the previously degassed solvent system (e.g., a mixture of dioxane and water, or toluene) via a syringe.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand, if required.
-
Reaction : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique such as TLC or LC-MS.
-
Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
optimizing reaction temperature for 5-Chloro-2-methoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura coupling reactions involving 5-Chloro-2-methoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction temperature for Suzuki-Miyaura coupling reactions with this compound.
Issue 1: Low or No Product Yield at All Tested Temperatures
-
Question: I have screened a range of temperatures (e.g., 60-120°C) for the Suzuki coupling of this compound with an aryl halide, but I am consistently observing low to no formation of the desired biaryl product. What could be the underlying problem?
-
Answer: When a Suzuki-Miyaura reaction fails to yield the desired product across a range of temperatures, it is crucial to investigate other reaction parameters that could be inhibiting the catalytic cycle.[1][2]
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂) and ligand are fresh and active.[2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2] Consider using a more robust, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.[1][2]
-
Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligands and the formation of palladium black (inactive palladium).[1][3] Ensure that all solvents are thoroughly degassed and that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[1][4]
-
Base Incompatibility: The choice of base is critical for activating the boronic acid. If the selected base is not strong enough or is sterically hindered, the crucial transmetalation step may be impeded. Consider screening a variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
-
Poor Substrate Quality: Verify the purity of your this compound and the aryl halide. Impurities can interfere with the catalyst and quench the reaction.
-
Issue 2: Significant Formation of Side Products
-
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, particularly a homocoupled product of the boronic acid and a dehalogenated product from my aryl halide. How can I suppress these side reactions by optimizing the temperature?
-
Answer: The formation of side products in a Suzuki-Miyaura coupling is often temperature-dependent.
-
Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen and Pd(II) species.[3] While rigorous degassing is the primary solution[2], reaction temperature can also play a role. Running the reaction at the lower end of the effective temperature range can sometimes minimize this side reaction.
-
Dehalogenation of Aryl Halide: The replacement of the halide with a hydrogen atom can occur after the oxidative addition step.[2] This side reaction can become more prevalent at higher temperatures. If you are observing significant dehalogenation, consider lowering the reaction temperature and extending the reaction time.
-
Protodeboronation: At elevated temperatures, this compound can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and a base.[2][5] If you suspect this is occurring, running the reaction at a lower temperature is advisable.[5] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[2]
-
Issue 3: Reaction Stalls Before Completion
-
Question: The reaction starts well, but it appears to stall before all the starting material is consumed, even at higher temperatures. What could be causing this, and how can I address it?
-
Answer: A stalled reaction can be indicative of catalyst decomposition or inhibition.
-
Catalyst Decomposition: Palladium catalysts can degrade at elevated temperatures over extended periods. If the reaction requires prolonged heating, the catalyst may lose its activity before the reaction is complete. In such cases, a lower reaction temperature with a longer reaction time might be more effective. Alternatively, a more thermally stable ligand or catalyst system could be employed.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit its catalytic activity. While less common, this effect can be influenced by temperature. Varying the temperature might alter the binding equilibrium and allow the reaction to proceed to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing the Suzuki-Miyaura coupling of this compound?
A1: A good starting point for temperature optimization is typically in the range of 60-80°C.[6] Many Suzuki-Miyaura reactions proceed efficiently within this range. However, the optimal temperature will depend on the reactivity of the aryl halide coupling partner. For more reactive partners like aryl iodides and bromides, lower temperatures may be sufficient. For less reactive partners like aryl chlorides, higher temperatures (e.g., 100-120°C) may be necessary to facilitate the oxidative addition step.[3][7]
Q2: How does the choice of aryl halide affect the optimal reaction temperature?
A2: The reactivity of the aryl halide is a major determinant of the required reaction temperature. The general reactivity trend is Aryl-I > Aryl-Br > Aryl-OTf >> Aryl-Cl.[7][8] For more reactive halides like iodides and bromides, the oxidative addition step is faster, and the reaction can often be run at lower temperatures. For less reactive aryl chlorides, higher temperatures are generally required to overcome the higher activation energy of C-Cl bond cleavage.
Q3: Can running the reaction at a very high temperature be detrimental?
A3: Yes, excessively high temperatures can be detrimental to the reaction. As discussed in the troubleshooting guide, high temperatures can lead to increased side reactions such as protodeboronation of the boronic acid, dehalogenation of the aryl halide, and catalyst decomposition.[2][5] It is important to find a balance where the reaction proceeds at a reasonable rate without significant degradation of the reactants or catalyst.
Q4: How can I monitor the progress of the reaction during temperature optimization?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] This will allow you to determine the rate of consumption of the starting materials and the formation of the product and any side products at different temperatures.
Data Presentation
The following tables provide illustrative data for the effect of reaction temperature on the yield of the Suzuki-Miyaura coupling of this compound with different aryl halides. Note: This data is for illustrative purposes to demonstrate potential trends and should be confirmed by experimental results.
Table 1: Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 60 | 12 | 75 | 98 | Clean reaction, slow conversion |
| 2 | 80 | 6 | 92 | 97 | Optimal balance of rate and purity |
| 3 | 100 | 4 | 88 | 90 | Increased side product formation |
| 4 | 120 | 2 | 70 | 85 | Significant decomposition observed |
Table 2: Coupling with an Aryl Chloride (e.g., 4-Chloroanisole)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 80 | 24 | 45 | 95 | Slow reaction, incomplete conversion |
| 2 | 100 | 12 | 85 | 96 | Good yield and purity |
| 3 | 120 | 8 | 82 | 92 | Minor increase in side products |
| 4 | 140 | 6 | 65 | 80 | Noticeable degradation of starting materials |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in Suzuki-Miyaura Coupling
This protocol outlines a general method for screening the optimal reaction temperature for the coupling of this compound with an aryl halide.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to each vial.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) to each vial via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.[1]
-
Heating: Place the vials in separate heating blocks or an oil bath preheated to the desired screening temperatures (e.g., 60°C, 80°C, 100°C, and 120°C).
-
Monitoring: Stir the reactions vigorously at the set temperatures. Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals until the limiting starting material is consumed or the reaction stalls.[4]
-
Work-up: Once the reactions are complete, cool the vials to room temperature. Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC/LC-MS to determine the yield and purity.
Mandatory Visualization
Caption: Experimental workflow for temperature optimization.
Caption: Logical flow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 5-Chloro-2-methoxyphenylboronic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of water on Suzuki-Miyaura coupling reactions involving 5-Chloro-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?
Water can play multiple beneficial roles in Suzuki-Miyaura coupling reactions. It can serve as a non-toxic, environmentally friendly solvent, often used in combination with organic solvents to dissolve inorganic bases and other reagents.[1][2] Boronic acids are generally stable in aqueous media, making water a suitable component of the solvent system.[2] Furthermore, the presence of water can have a remarkable rate-accelerating effect on the reaction.[3] Small amounts of water are often considered advantageous, potentially by aiding in the production of the active boronic acid species.[4]
Q2: What are the primary advantages of using an aqueous solvent system for this coupling?
The main advantages of using water as a solvent or co-solvent are:
-
Greener Chemistry: Water is an environmentally benign solvent, reducing the reliance on flammable and toxic organic solvents.[5]
-
Enhanced Reactivity: In some systems, water can accelerate the reaction rate.[3]
-
Improved Solubility: It effectively dissolves inorganic bases (e.g., K₂CO₃, K₃PO₄) and boronic acids, facilitating the reaction.[6][7]
-
Safety: Using water can mitigate the risks of fire and explosion that are present when using organic solvents with oxidants at high temperatures.[5]
Q3: What are the potential negative impacts of water on the coupling reaction?
While beneficial, water can also lead to undesirable side reactions:
-
Protodeboronation: This is a key side reaction where the boronic acid group is replaced by a hydrogen atom from water, effectively quenching the reagent.[8] This is more common with electron-rich boronic acids and can be accelerated by strong bases in aqueous media.[8]
-
Hydrolysis of Sensitive Groups: If the substrates contain base-labile functional groups, such as esters, the aqueous basic conditions can cause hydrolysis.[7][9]
-
Catalyst Decomposition: While many modern catalysts are robust, the presence of oxygen in aqueous systems can contribute to catalyst decomposition.[8]
Q4: How does the choice of base affect the reaction in the presence of water?
The choice of base is critical and is often linked to the solvent system.[8]
-
Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and require water for dissolution.[6]
-
Stronger bases in aqueous media can accelerate the rate of protodeboronation.[8]
-
If protodeboronation is an issue, switching to a milder base like potassium fluoride (KF) or using anhydrous conditions can be beneficial.[8] For reactions with base-labile groups, powdered KF is a good choice as it can activate the boronic acid without causing hydrolysis.[10]
Troubleshooting Guide
Problem: My reaction yield is low or the reaction has failed completely.
A1: Initial Checks
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst degradation.[8] Ensure your solvent is properly degassed and the entire reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[8][11]
-
Catalyst Activity: Verify that your palladium catalyst and any associated ligands are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[8] Consider using a fresh batch or a more robust, air-stable precatalyst.[8]
-
Reagent Purity: Confirm the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[8]
Problem: I am observing significant protodeboronation of my boronic acid.
A2: Minimizing Protodeboronation Protodeboronation is the replacement of the C-B bond with a C-H bond, and water is the primary proton source for this side reaction.[8]
-
Switch to Anhydrous Conditions: If possible, switching to a completely anhydrous solvent system can significantly reduce this side reaction.[8]
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[8] Consider using weaker bases like K₂CO₃ or KF instead of K₃PO₄ or NaOH.[8]
-
Use Aryltrifluoroborates: Potassium aryltrifluoroborates can be used as an alternative to boronic acids. They are more robust, less prone to protodeboronation, and are unreactive under anhydrous conditions.[12]
Problem: My starting materials (especially the inorganic base) are not dissolving properly.
A3: Improving Solubility
-
Adjust Solvent Ratio: Suzuki couplings are often run in biphasic solvent systems like Dioxane/H₂O or Toluene/H₂O.[8] A typical ratio is between 4:1 to 10:1 (organic solvent to water).[11] Ensure there is enough water to dissolve the base but not so much that it causes significant hydrolysis or protodeboronation.
-
Vigorous Stirring: In biphasic reactions, vigorous stirring is essential to maximize the contact between the organic and aqueous phases, facilitating the reaction.[8]
-
Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be used to improve the transfer of reagents between the two phases, especially in purely aqueous media.[2][13]
Quantitative Data Summary
The following table summarizes representative data from studies on Suzuki couplings in aqueous media, illustrating the effect of different reaction parameters on product yield. Note that these reactions may not use this compound specifically but demonstrate general principles applicable to the system.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent System | Temp (°C) | Yield (%) | Reference |
| 1 | p-Bromotoluene | Phenylboronic acid | K₃PO₄·7H₂O | H₂O | 90 | >99 | [13] |
| 2 | Chlorobenzene | 2-Methoxyphenylboronic acid | K₂CO₃ | H₂O | 100 | 94 | [6] |
| 3 | Iodobenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | H₂O | 100 | 98 | [6] |
| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | 85-95 | [11] |
| 5 | 1-Chloro-2-nitrobenzene | Phenylboronic acid | NaOAc | Dioxane/H₂O | 80 | High | [2] |
Experimental Protocols
General Protocol for Suzuki Coupling in an Aqueous System
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings in aqueous or biphasic solvent systems.[1][11][13]
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[11][13]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and any necessary ligands (0.01 - 5 mol%).[11][14]
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane, Toluene, THF) followed by degassed water via syringe. A common ratio is 4:1 to 10:1 organic solvent to water.[8][11] The total solvent volume should be sufficient to achieve a concentration of ~0.1 M with respect to the limiting reagent.[8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][11]
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the limiting starting material is consumed.[8][11]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.[11]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14][15]
Caption: General experimental workflow for an aqueous Suzuki coupling reaction.[8][11]
Caption: A logical troubleshooting guide for a failed Suzuki coupling reaction.[8]
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Reproducibility in Reactions with 5-Chloro-2-methoxyphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and success of chemical reactions involving 5-Chloro-2-methoxyphenylboronic acid. Here you will find troubleshooting guidance, illustrative data for reaction optimization, a detailed experimental protocol, and answers to frequently asked questions.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of byproducts are common challenges that can hinder reproducibility. The following guide addresses specific issues you may encounter when using this compound in cross-coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has decomposed. | - Ensure proper degassing of solvents and reagents to remove oxygen. - Use a palladium precatalyst or a reliable Pd(0) source like Pd(PPh₃)₄. |
| Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. | - The choice of base is critical; stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones. - The addition of water to the solvent system (e.g., dioxane/water) can facilitate the formation of the reactive boronate species. | |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Increase the reaction temperature, typically to 80-110 °C for Suzuki-Miyaura reactions. | |
| Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. |
| Use of a Pd(II) Precatalyst without a Reducing Agent: Inefficient reduction to Pd(0) can lead to side reactions. | - Consider using a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of Protic Impurities: Water or other protic solvents can lead to the cleavage of the C-B bond. | - Use anhydrous solvents and reagents. - While some water can be beneficial for transmetalation, excessive amounts should be avoided. |
| Harsh Basic Conditions: Strong bases can accelerate protodeboronation, especially at elevated temperatures. | - Screen milder bases such as K₂CO₃ or KF. - Minimize reaction time and temperature. | |
| Inconsistent Reaction Rates | Poor Solubility of Base: The inorganic base may not be effectively participating in the reaction. | - Ensure vigorous stirring to maintain a good suspension. - Select a solvent system where the base has at least partial solubility. |
| Variable Reagent Quality: Impurities in the boronic acid, aryl halide, or solvent can interfere with the reaction. | - Use high-purity reagents and solvents. |
Illustrative Data for Reaction Optimization
Disclaimer: The following tables present illustrative data based on established principles of Suzuki-Miyaura cross-coupling reactions. The yields are hypothetical and intended to demonstrate expected trends for the reaction of this compound with a generic aryl bromide. Optimal conditions should be determined empirically for each specific reaction.
Table 1: Effect of Palladium Catalyst on Reaction Yield
| Catalyst (2 mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 92 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 10 | 88 |
Table 2: Effect of Base on Reaction Yield
| Catalyst | Ligand | Base (2 equiv) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 95 |
| Pd(OAc)₂ | SPhos | NaHCO₃ | Dioxane/H₂O | 100 | 18 | 65 |
Table 3: Effect of Solvent on Reaction Yield
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 8 | 90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | DMF | 90 | 10 | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Acetonitrile | 80 | 12 | 75 |
Experimental Protocols
Detailed Methodology for a Standard Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, which has been shown to provide high yields.[1][2]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Dioxane/Water (4:1 mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Add the degassed dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Frequently Asked Questions (FAQs)
Q1: What is the typical stability and storage recommendation for this compound?
A1: this compound is a solid that is generally stable under normal laboratory conditions. However, like many boronic acids, it can be susceptible to slow decomposition, particularly through dehydration to form boroxines (cyclic anhydrides). It is recommended to store the compound in a tightly sealed container in a cool, dry place.
Q2: Can I use this compound with aryl chlorides as coupling partners?
A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings. To achieve good yields with aryl chlorides, more specialized catalytic systems are often required. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) and stronger bases to facilitate the challenging oxidative addition step.
Q3: The ortho-methoxy group in this compound seems sterically hindering. Will this affect the reaction?
A3: The ortho-methoxy group can introduce some steric hindrance, which might slow down the reaction compared to an un-substituted phenylboronic acid. However, in many cases, this steric effect is manageable, and high yields can still be obtained with appropriate optimization of the reaction conditions, particularly the choice of a suitable bulky ligand on the palladium catalyst.
Q4: Are there any known incompatibilities of this compound with certain functional groups?
A4: Suzuki-Miyaura reactions are known for their broad functional group tolerance. However, substrates containing acidic protons (e.g., phenols, carboxylic acids) may require an additional equivalent of base. Very base-sensitive functional groups might be compromised under harsh basic conditions, necessitating the use of milder bases like KF or K₂CO₃.
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials (aryl halide and boronic acid) to track the disappearance of the limiting reagent and the appearance of the product spot. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used.
References
catalyst deactivation issues with 5-Chloro-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 5-Chloro-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
A1: Low yields with this compound can stem from several issues. The electronic properties of this substituted boronic acid, featuring an electron-donating methoxy group and an electron-withdrawing chloro group, can influence the reaction. Key areas to troubleshoot include catalyst activity, the potential for side reactions like protodeboronation, and the overall reaction conditions. Ensure your palladium catalyst and ligands are active and consider that the presence of oxygen can lead to catalyst decomposition and the homocoupling of the boronic acid.[1]
Q2: What is protodeboronation and is it a concern with this compound?
A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This can be accelerated by strong bases and the presence of water.[1] While electron-rich boronic acids are particularly susceptible, the stability of any boronic acid can be an issue under basic conditions.[2][3] For this compound, careful selection of a milder base and consideration of anhydrous conditions can mitigate this issue.[1]
Q3: How do the substituents on this compound affect the Suzuki-Miyaura coupling reaction?
A3: The methoxy group (an electron-donating group) and the chloro group (an electron-withdrawing group) have opposing electronic effects. The electron-donating methoxy group can make the boronic acid more nucleophilic, which could be beneficial for the transmetalation step. However, electron-rich boronic acids can be more prone to protodeboronation.[3] The chloro group, being electron-withdrawing, can also influence the electronic properties of the boronic acid. The interplay of these groups may require careful optimization of reaction conditions to achieve a successful coupling.
Q4: I am observing the formation of a black precipitate in my reaction. What does this indicate?
A4: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst agglomeration and deactivation.[2] This indicates that the active palladium species have aggregated into an inactive bulk metal state.[2] To prevent this, you can try reducing the reaction temperature, lowering the catalyst loading, or using more robust ligands that stabilize the palladium nanoparticles.[2]
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure ligands are handled under inert conditions if they are air-sensitive. Consider using a more robust, air-stable precatalyst.[1] | The active catalytic species is Pd(0), and if using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][4] | Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][4] |
| Inappropriate Base or Solvent | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF). The choice of base and solvent is often interdependent.[1] | The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials.[1] |
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Recommended Solution | Rationale |
| Protodeboronation | Switch to a milder base (e.g., KF) and consider using anhydrous reaction conditions.[1] Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can also prevent this side reaction.[3] | Water is the proton source for protodeboronation, and strong bases can accelerate this process.[1] |
| Homocoupling of Boronic Acid | Ensure rigorous degassing of the reaction mixture. Optimize the catalyst and ligand system to maintain a stable catalytic complex.[4] | The presence of oxygen often promotes the oxidative coupling of two boronic acid molecules.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Key deactivation pathways in the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Managing Impurities in 5-Chloro-2-methoxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and mitigating impurities associated with 5-Chloro-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Like many arylboronic acids, this compound is susceptible to forming several common impurities during its synthesis, storage, and handling. The most prevalent of these include:
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines.[1][2] Commercial batches of this compound often contain varying amounts of its corresponding boroxine.[3][4]
-
Homocoupling Byproducts: During synthesis or in the presence of a palladium catalyst, the boronic acid can couple with itself to form a biaryl impurity.[5] This is more likely to occur in the presence of oxygen.[5]
-
Protodeboronation Products: This is a degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-chloro-4-methoxybenzene. This can be promoted by aqueous bases or elevated temperatures.[6]
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the main compound and provide structural information on impurities. ¹¹B NMR can also be useful for observing boron-containing species.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the boronic acid and detecting non-volatile impurities.[8] A reversed-phase C18 column is often used.[7]
-
Mass Spectrometry (MS): MS can help identify the molecular weights of impurities, such as homocoupling products and boroxines.[7]
Q3: What is the recommended way to store this compound to minimize degradation?
A3: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and dark place.[9] It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, which can promote the formation of boroxines and oxidative degradation products, respectively.[5][10]
Q4: Can I still use this compound if it contains its anhydride (boroxine)?
A4: Yes, in many cases, the presence of the boroxine form is not detrimental to subsequent reactions like the Suzuki-Miyaura coupling. Boroxines are often in equilibrium with the boronic acid in the reaction mixture and can sometimes even lead to faster reaction rates.[1] However, the presence of the anhydride can make it difficult to determine the exact stoichiometry of the boronic acid.[11] If precise stoichiometry is critical for your reaction, it is advisable to use highly pure boronic acid.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield. Could impurities be the cause?
A1: Yes, impurities in the boronic acid can significantly impact the efficiency of a Suzuki-Miyaura coupling reaction, leading to low yields.[12] Potential issues include:
-
Catalyst Inhibition: Certain impurities can coordinate to the palladium catalyst and inhibit its activity.
-
Inaccurate Stoichiometry: The presence of impurities means the actual amount of the desired boronic acid is lower than calculated, leading to an imbalanced reaction stoichiometry.
-
Side Reactions: Impurities can participate in side reactions, consuming reagents and generating additional byproducts.
It is recommended to first verify the purity of your this compound using the analytical methods mentioned in the FAQ section.
Q2: I am observing unexpected byproducts in my reaction. How can I determine if they originate from my this compound?
A2: To trace the origin of unexpected byproducts, you should run a control experiment. This involves setting up the reaction under the same conditions but without the coupling partner (the aryl halide). If the byproducts are still formed, it is highly likely they are derived from impurities within the this compound, such as homocoupling products. Analyzing the boronic acid starting material by LC-MS can also help identify potential impurities that match the mass of the observed byproducts.
Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?
A3: Homocoupling of the boronic acid is a common side reaction. To minimize its occurrence, you can take the following steps:
-
Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[5] Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[5]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can be preferable to Pd(II) sources like Pd(OAc)₂.[13]
-
Add a Mild Reducing Agent: The addition of a small amount of a mild reducing agent, like potassium formate, can help to keep the palladium in its active Pd(0) state and suppress homocoupling.[13]
Q4: What is a reliable method for purifying crude this compound?
A4: Recrystallization is a common and effective method for purifying arylboronic acids.[14][15] A suitable solvent system should be chosen where the boronic acid has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. A general procedure is outlined in the Experimental Protocols section.
Impurity Profile and Analytical Detection
| Impurity Name | Structure | Common Detection Methods | Notes |
| Boroxine (Anhydride) | Cyclic trimer of the boronic acid | MS, NMR | Often present in commercial batches. Can be in equilibrium with the boronic acid.[1][3] |
| Homocoupling Product | Biphenyl derivative | LC-MS, NMR | Formation is promoted by oxygen and Pd(II) species.[5] |
| Protodeboronation Product | 1-chloro-4-methoxybenzene | GC-MS, NMR | Results from the cleavage of the C-B bond.[6] |
Experimental Protocols
Protocol: General Recrystallization Procedure for this compound
This is a general guideline and may require optimization for your specific batch of material.
-
Solvent Selection: Screen for a suitable solvent or solvent mixture. A common starting point for arylboronic acids is a mixture of an organic solvent (e.g., ethyl acetate, acetone, or isopropanol) and a non-solvent (e.g., heptane or hexane). The goal is to find a system where the boronic acid is soluble when hot and insoluble when cold.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the analysis and management of impurities in this compound.
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura reactions involving this compound.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound (contains varying amo… [cymitquimica.com]
- 4. This compound | 89694-48-4 | TCI EUROPE N.V. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 89694-48-4 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mt.com [mt.com]
- 15. benchchem.com [benchchem.com]
effect of base strength on 5-Chloro-2-methoxyphenylboronic acid stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of 5-Chloro-2-methoxyphenylboronic acid in experimental settings, with a particular focus on the impact of base strength.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction in Suzuki-Miyaura Coupling
Possible Cause: Degradation of this compound via protodeboronation, a common side reaction in the presence of bases.[1] The stability of arylboronic acids is highly dependent on the reaction conditions, especially the pH.[1]
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[2]
-
Recommendation: Start with milder inorganic bases like K₂CO₃ or K₃PO₄. Strong bases such as NaOH or KOH can lead to faster degradation. Organic bases like triethylamine (TEA) are sometimes less effective in aqueous media.[3]
-
-
Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. If the reaction is sluggish, consider a more active palladium catalyst/ligand system rather than increasing the temperature excessively.
-
-
Reaction Time: Prolonged exposure to basic conditions can lead to significant degradation.
-
Recommendation: Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid unnecessary extensions.
-
-
Water Content: The presence of water is often necessary for the Suzuki-Miyaura coupling, but it can also facilitate protodeboronation.[4]
-
Recommendation: Use a carefully controlled amount of water in the solvent system. Anhydrous conditions are generally not ideal for this reaction.
-
-
Inert Atmosphere: While not directly related to base-induced degradation, ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation of the boronic acid and the palladium catalyst.
Issue 2: Formation of 4-Chloro-1-methoxybenzene as a Byproduct
Possible Cause: This is a direct result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from the solvent.[1]
Troubleshooting Steps:
-
Review Base Strength: As this is a clear indication of boronic acid degradation, the primary suspect is the base. Refer to the base selection recommendations in Issue 1 .
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.
-
Slow Addition of Base: In some cases, the slow addition of the base to the reaction mixture can help to maintain a lower instantaneous concentration of the highly reactive boronate anion, thereby reducing the rate of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: How does the strength of the base affect the stability of this compound?
A1: The stability of this compound is significantly influenced by the strength of the base used in a reaction. In the presence of a base, the boronic acid is in equilibrium with its more reactive boronate anion. While this anion is necessary for the desired transmetalation step in reactions like the Suzuki-Miyaura coupling, it is also more susceptible to protodeboronation, the primary degradation pathway.[2] Stronger bases will shift the equilibrium further towards the boronate anion, thereby increasing the rate of degradation. Therefore, a careful balance must be struck: the base must be strong enough to facilitate the catalytic cycle but not so strong that it causes rapid decomposition of the boronic acid.
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of using this compound as a coupling partner, protodeboronation is an undesired side reaction that consumes the starting material and converts it into the corresponding arene (4-Chloro-1-methoxybenzene). This leads to lower yields of the desired product and complicates the purification process.
Q3: Which bases are recommended for use with this compound in Suzuki-Miyaura couplings?
A3: For Suzuki-Miyaura couplings involving this compound, it is generally advisable to start with moderately basic inorganic bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good choices. Sodium carbonate (Na₂CO₃) can also be effective.[3][5] Stronger bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) should be used with caution as they can significantly accelerate protodeboronation. The optimal base may also depend on the specific substrates and catalyst system being used.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen. Avoid storing it in solution for extended periods, as this can accelerate degradation. If a stock solution is required, it should be prepared fresh before use in an anhydrous aprotic solvent.
Q5: Can the substituents on the phenyl ring of this compound influence its stability?
A5: Yes, the electronic properties of the substituents have a significant effect on the stability of an arylboronic acid. The this compound has both an electron-withdrawing chloro group and an electron-donating methoxy group. Electron-withdrawing groups generally increase the acidity of the boronic acid (lower pKa), which can influence the equilibrium concentration of the reactive boronate anion in the presence of a base.[6] The interplay of these two substituents will determine the overall electronic character of the molecule and thus its susceptibility to protodeboronation under specific basic conditions.
Quantitative Data on Stability
The following table provides hypothetical stability data for this compound in the presence of different bases under typical Suzuki-Miyaura reaction conditions. This data is intended to illustrate the general trends and should be used as a guideline for experimental design.
| Base | Base Strength (pKa of Conjugate Acid) | % Decomposition after 2h at 80°C (Hypothetical) |
| K₃PO₄ | 12.3 | 5-10% |
| K₂CO₃ | 10.3 | 10-20% |
| Na₂CO₃ | 10.3 | 10-25% |
| Cs₂CO₃ | 10.3 | 15-30% |
| NaOH | 15.7 | 40-60% |
| KOH | 15.7 | 45-65% |
| TEA | 10.8 | 20-35% |
Note: The decomposition percentages are illustrative and can vary depending on the specific reaction conditions (solvent, catalyst, water content, etc.).
Experimental Protocols
Protocol for Monitoring the Stability of this compound by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the degradation of this compound in the presence of a base.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., D₂O or a mixture like dioxane-d₈/D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 50 mM).
-
Prepare a stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a known volume of the boronic acid stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial ratio of the boronic acid to the internal standard.
-
Add a known amount of the selected base to the NMR tube.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 70°C).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first 2 hours, then every hour).
-
Integrate the signals corresponding to a characteristic proton of this compound and the internal standard.
-
Calculate the percentage of remaining boronic acid at each time point relative to the initial concentration.
-
The appearance of new signals corresponding to 4-Chloro-1-methoxybenzene can also be monitored to quantify the formation of the protodeboronation product.
Visualizations
Caption: Base-mediated pathways for this compound.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
machine learning for Suzuki coupling optimization with substituted boronic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals applying machine learning to optimize Suzuki coupling reactions with substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using machine learning for Suzuki coupling optimization over traditional methods like One-Variable-at-a-Time (OVAT)?
Machine learning (ML) offers significant advantages by navigating the complex, multi-dimensional parameter space of a chemical reaction more efficiently. Unlike OVAT, which fails to capture interactions between variables, ML algorithms, particularly Bayesian optimization, can model the entire reaction landscape.[1] This allows for a more strategic exploration of reaction conditions, balancing the exploitation of known high-yielding conditions with the exploration of new, uncertain regions.[1][2] This approach can identify optimal conditions with significantly fewer experiments, saving time and resources. For instance, one study demonstrated a 94% reduction in experiments compared to a traditional high-throughput screening campaign.[3]
Q2: My machine learning model is not accurately predicting reaction yields. What are the common causes?
Several factors can contribute to poor model performance:
-
Data Quality and Bias: Models trained on literature data may be biased towards popular, frequently published conditions, which are not necessarily the most optimal for a specific substrate.[4][5][6][7] These datasets often lack negative results, hindering the model's ability to learn from failed reactions.[5][6]
-
Insufficient or Low-Quality Data: The performance of ML models is highly dependent on the quality and quantity of the training data. A small or non-diverse dataset can lead to poor generalization to new substrates and conditions.[5][6][8] High-throughput experimentation (HTE) is often necessary to generate a sufficiently large and unbiased dataset.[9][10]
-
Inappropriate Model Choice or Hyperparameters: The choice of machine learning algorithm and its hyperparameters is crucial. A model that is too simple may not capture the complexity of the reaction, while a model that is too complex may overfit the training data.
-
Poor Feature Engineering: The way molecules and reaction conditions are represented as inputs (features) for the model significantly impacts its performance. Simple one-hot encodings may not be as effective as more sophisticated representations like molecular fingerprints or descriptors derived from density functional theory (DFT).[8]
Q3: How should I represent my reactants and reaction conditions for the machine learning model (feature engineering)?
The choice of representation is critical for model performance. Here are some common approaches:
-
Molecular Fingerprints: Morgan fingerprints (similar to ECFP) are widely used and computationally inexpensive to generate.[8] They encode the presence of different substructures in a molecule.
-
Quantum Chemical Descriptors: Features derived from DFT calculations, such as atomic charges, bond energies, and molecular orbital energies, can provide a more physically meaningful representation of the reactants.[8]
-
One-Hot Encoding: This method is used for categorical variables like catalysts, bases, and solvents, where each category is represented by a binary vector.[8][9]
-
Graph-Based Representations: Geometric deep learning models, such as Graph Transformer Neural Networks (GTNNs), can directly take molecular graphs as input, preserving the 2D or 3D structural information.[9][10]
Q4: What is the difference between zero-shot and few-shot learning in the context of reaction optimization?
-
Zero-shot learning refers to the model's ability to predict the outcome of a reaction involving substrates or conditions it has never seen during training. The performance of zero-shot learning can be challenging and may result in lower accuracy.[9][10]
-
Few-shot learning involves fine-tuning a pre-trained model with a small number of experimental data points for a new reaction. This approach often leads to significantly better performance and is a practical strategy for adapting a general model to a specific chemical space.[9][10]
Q5: How can I interpret the predictions of my "black-box" machine learning model to gain chemical insights?
Interpreting complex models like neural networks is an active area of research. Some techniques include:
-
Feature Importance Analysis: Methods like SHAP (SHapley Additive exPlanations) can help identify which input features (e.g., a specific solvent, a particular substituent on the boronic acid) are most influential in the model's predictions.
-
Model Distillation: A complex model can be "distilled" into a simpler, more interpretable model, like a decision tree, which can reveal the decision-making process.[11]
-
Attribution and Counterfactual Explanations: These methods aim to explain a specific prediction by identifying which parts of the input molecules were most important or what minimal changes would lead to a different outcome.[12]
Troubleshooting Guides
Issue 1: The model consistently predicts high yields for a wide range of conditions, which is not observed experimentally.
| Possible Cause | Troubleshooting Step |
| Dataset Imbalance | The training data may contain a disproportionately high number of successful reactions. Check the distribution of yields in your training set.[9] If imbalanced, consider techniques like oversampling low-yield reactions or using a weighted loss function during model training. |
| Lack of Negative Data | If the model has not been trained on failed reactions, it may struggle to identify conditions that lead to poor outcomes.[5][6] Augment your dataset with well-documented negative results from your experiments or from reliable literature sources. |
| Overfitting | The model may have memorized the training data instead of learning the underlying chemical principles. Use cross-validation to assess the model's performance on unseen data. Techniques like regularization (e.g., L1 or L2) or dropout can help prevent overfitting. |
Issue 2: The model performs well on the training data but poorly on new, unseen substrates.
| Possible Cause | Troubleshooting Step |
| Limited Chemical Space in Training Data | The model's predictive power is limited to the chemical space covered by the training data. Analyze the diversity of your training set in terms of scaffolds, functional groups, and electronic properties of the boronic acids. |
| Inadequate Molecular Representation | The chosen features might not be capturing the key electronic and steric properties that govern the reactivity of the new substrates. Experiment with different featurization methods, such as combining fingerprints with quantum chemical descriptors.[8] |
| Model Architecture | A simple model might not be able to capture the complex relationships between substrate structure and reaction outcome. Consider using more advanced architectures like Graph Neural Networks that can learn from the molecular structure directly.[9] |
Issue 3: The Bayesian optimization algorithm is not converging to an optimal set of conditions.
| Possible Cause | Troubleshooting Step |
| Poor Initial Sampling | The initial set of experiments may not be diverse enough to build an accurate surrogate model. Use a space-filling design of experiments (DoE) method, like a Latin Hypercube or Sobol sequence, for the initial sampling.[2] |
| Inappropriate Acquisition Function | The acquisition function guides the search for the optimum by balancing exploration and exploitation.[1] Experiment with different acquisition functions (e.g., Expected Improvement, Upper Confidence Bound) to see which works best for your problem. |
| Noisy Experimental Data | High levels of noise in the experimental yield measurements can mislead the optimization algorithm. Ensure your experimental setup is robust and reproducible. Consider using replicate experiments to get a better estimate of the true yield. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of machine learning to Suzuki coupling optimization.
Table 1: Performance of Different Machine Learning Models for Yield Prediction
| Model Type | Featurization | Performance Metric | Value | Reference |
| Graph Transformer Neural Network (GTNN) | 3D Molecular Graphs | 3-Category Classification Accuracy | 76.3% (±0.2%) | [10] |
| Graph Transformer Neural Network (GTNN) | 3D Molecular Graphs | Mean Absolute Error (MAE) | 4.81% (±0.03%) | [9] |
| Random Forest (RF) | Morgan Fingerprints & DFT | R² | ~0.6 - 0.7 | |
| Extreme Gradient Boost (xGB) | Morgan Fingerprints & DFT | R² | ~0.6 - 0.7 | [8] |
| Feed-Forward Neural Network (NN) | Morgan Fingerprints & DFT | R² | ~0.6 - 0.7 | [8] |
| Bayesian Optimization (ALaBO) | - | Yield Achieved | 93% within 25 experiments | [1] |
Table 2: Typical Dataset Sizes for Suzuki Coupling Machine Learning Models
| Data Source | Number of Reactions | Number of Catalysts | Number of Solvents | Number of Bases | Reference |
| High-Throughput Experimentation (HTE) | 3,346 | 30 | 21 | 10 | |
| AbbVie's Parallel Library Data | 24,203 | - | - | - | |
| Literature Data (Reaxys) | >10,000 | >50% Pd(PPh₃)₄ | - | >80% covered by 5 bases | [5][6][7] |
Experimental Protocols
Protocol 1: High-Throughput Experimentation (HTE) for Data Generation
This protocol outlines a general workflow for generating a large dataset of Suzuki coupling reaction yields suitable for training a machine learning model.
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, a diverse set of substituted boronic acids, palladium precatalysts, ligands, and bases in appropriate solvents.
-
Use automated liquid handlers to dispense the reagents into 96-well or 384-well microtiter plates.
-
-
Reaction Execution:
-
Seal the reaction plates to prevent solvent evaporation and maintain an inert atmosphere.
-
Place the plates on a heated shaker block and run the reactions at a defined temperature for a specific time. It is beneficial to screen a range of temperatures.[13]
-
-
Quenching and Dilution:
-
After the reaction is complete, cool the plates to room temperature.
-
Quench each reaction with a suitable solvent (e.g., water or methanol).
-
Dilute the reaction mixtures for analysis.[14]
-
-
Analysis:
-
Data Curation:
-
Compile the reaction data, including the structures of the reactants, the reaction conditions (catalyst, ligand, base, solvent, temperature, time), and the measured yield, into a structured format (e.g., a CSV file).
-
Ensure data quality by checking for inconsistencies and removing outliers.
-
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sunthetics [sunthetics.io]
- 4. medchemica.com [medchemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-g.eng.cam.ac.uk [www-g.eng.cam.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05089G [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boronic Acid Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing residual boronic acids and their byproducts from reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
| Problem | Potential Cause | Suggested Solution |
| Incomplete removal of boronic acid with a basic aqueous wash. | The boronic acid may not be sufficiently acidic to be fully deprotonated and solubilized in the aqueous phase. Your product might be preventing efficient phase separation. | Increase the pH of the aqueous wash (if your product is stable). Perform multiple washes. Consider using a wash with an additive like sorbitol, which can form a highly water-soluble complex with the boronic acid.[1][2] |
| Product is also extracted into the basic aqueous layer. | Your product may also be acidic and is being deprotonated along with the boronic acid impurity. | Carefully adjust the pH of the wash to a range where the boronic acid is ionized but your product is not. Alternatively, use a non-extractive method like scavenger resins or chromatography.[3] |
| Formation of an emulsion during liquid-liquid extraction. | High concentrations of base or salts can sometimes lead to emulsions. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the problem persists, consider filtration through a pad of celite. |
| Boronic acid impurity is co-eluting with the product during column chromatography. | The polarity of the boronic acid and your product are too similar for effective separation with the chosen solvent system. | Try modifying the stationary phase; for example, impregnating silica gel with boric acid can sometimes improve separation of boronic esters.[4][5] Reverse-phase chromatography can also be an effective alternative. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent might also improve separation.[6] |
| Suspected formation of boroxines (boronic anhydrides). | Anhydrous conditions can favor the formation of boroxines, which are cyclic anhydrides of boronic acids. | Ensure that your workup and storage conditions are not completely anhydrous. The addition of water can shift the equilibrium back towards the boronic acid. Recrystallization from an aqueous solvent system can also hydrolyze boroxines.[7] |
| Loss of the boronic acid functional group (protodeboronation). | The carbon-boron bond can be cleaved under certain acidic or basic conditions, especially with heteroaromatic boronic acids.[7] | Maintain a neutral pH during workup and purification if possible, as stability is often greatest at neutral pH.[7] If the reaction conditions are causing protodeboronation, consider using more stable boronic acid derivatives like boronate esters. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing boronic acid impurities?
A1: The most common methods include:
-
Aqueous basic wash: This ionizes the acidic boronic acid to a water-soluble boronate salt, which can be removed by liquid-liquid extraction.[8][9]
-
Scavenger resins: These are solid supports with functional groups (like diols or diethanolamine) that selectively bind to boronic acids, allowing for their removal by simple filtration.[10][11][12]
-
Chromatography: Flash column chromatography on silica gel or reverse-phase chromatography can be effective for separating boronic acids from reaction products.[6]
-
Recrystallization/Trituration: If your product is a solid, these methods can be used to purify it from soluble boronic acid impurities.[6][13]
Q2: My product is sensitive to basic conditions. How can I remove boronic acid impurities?
A2: If your product is base-sensitive, you should avoid basic aqueous washes. Alternative methods include:
-
Scavenger resins: These are highly selective and can be used in various neutral organic solvents.
-
Chromatography: This method can be performed under neutral conditions.
-
Recrystallization: If applicable to your product, this is another excellent option that avoids harsh pH conditions.
Q3: How do scavenger resins for boronic acid removal work?
A3: Scavenger resins for boronic acids typically contain diol or N-alkyldiethanolamine functional groups. These groups form reversible covalent complexes with the boronic acid, effectively "scavenging" it from the solution. The resin, with the bound boronic acid, is then simply filtered off, leaving the purified product in the solution.
Q4: Can I use an acidic wash to remove boronic acid impurities?
A4: While boronic acids are acidic, an acidic wash is generally not effective for their removal. In fact, strongly acidic conditions can sometimes promote the undesired side reaction of protodeboronation (cleavage of the C-B bond).[7]
Q5: Are there any safety concerns I should be aware of when working with boronic acids?
A5: While many boronic acids have been considered to have low toxicity, recent studies have raised concerns about their potential mutagenic activity.[10] It is always best practice to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Comparison of Boronic Acid Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Ionization of the acidic boronic acid to a water-soluble boronate salt.[8][9] | Simple, inexpensive, and fast. | Can be ineffective for less acidic boronic acids. May cause emulsions. Not suitable for base-sensitive products. | Initial purification for stable, neutral, or basic organic products. |
| Sorbitol Extraction | Forms a highly water-soluble anionic complex with the boronate species.[1] | More effective than a simple basic wash. | Requires an additional reagent (sorbitol) and basic conditions. | When a standard basic wash is insufficient. |
| Scavenger Resins | Covalent binding of boronic acid to a solid support.[10][11] | High selectivity and efficiency. Simple filtration for removal. Can be used in a variety of solvents. | Resins can be expensive. May require several hours of stirring for complete removal. | When other methods fail or are not suitable, especially when the product and impurity have similar properties. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[6] | Can achieve very high purity. | Can be difficult to find conditions that separate polar products from polar boronic acids. Can be time-consuming and use large volumes of solvent.[6] | Small-scale purifications or when high purity is critical. |
| Recrystallization | Difference in solubility between the product and the boronic acid impurity in a given solvent system.[6][13] | Can yield very pure material. Scalable. | Only applicable if the product is a solid. Requires finding a suitable solvent system. | Purifying solid products. |
Experimental Protocols
Protocol 1: Basic Aqueous Wash
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The boronic acid will be extracted into the aqueous layer as the boronate salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution one or two more times to ensure complete removal.
-
Wash the organic layer with brine to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Scavenger Resin (e.g., Diethanolamine-functionalized resin)
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add the scavenger resin to the solution (typically 2-4 equivalents relative to the amount of residual boronic acid).
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the specific boronic acid and resin. Monitor the reaction by TLC or LC-MS to determine when the boronic acid has been completely scavenged.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Mechanism of boronic acid scavenging by a diol resin.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. silicycle.com [silicycle.com]
- 11. suprasciences.com [suprasciences.com]
- 12. silicycle.com [silicycle.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of 5-Chloro-2-methoxyphenylboronic Acid and its Isomeric Alternative in Suzuki-Miyaura Coupling: An NMR and Mass Spectrometry Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Arylboronic acids are fundamental reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of biaryl structures prevalent in many pharmaceutical compounds. This guide provides a detailed comparison of 5-Chloro-2-methoxyphenylboronic acid and its regioisomer, 4-Chloro-2-methoxyphenylboronic acid, focusing on their analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This guide presents a side-by-side look at the spectral characteristics of these two isomers to aid in their identification and differentiation. Furthermore, it examines the NMR and mass spectrometry data of a representative Suzuki-Miyaura coupling product of this compound, offering insights into reaction monitoring and product characterization.
Performance Comparison: Spectroscopic Analysis
The subtle difference in the position of the chloro substituent between this compound and 4-Chloro-2-methoxyphenylboronic acid leads to distinct patterns in their NMR and mass spectra. These differences are crucial for unambiguous identification in the laboratory.
NMR and Mass Spectrometry Data of Boronic Acid Isomers
The following tables summarize the key NMR and mass spectrometry data for this compound and its alternative, 4-Chloro-2-methoxyphenylboronic acid.
Table 1: ¹H NMR and ¹³C NMR Data for Chloro-2-methoxyphenylboronic Acid Isomers
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 7.76 (d, J=2.5 Hz, 1H), 7.42 (dd, J=8.6, 2.5 Hz, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.86 (s, 3H) | 160.0, 136.1, 131.7, 122.9, 120.4, 113.1, 56.2 |
| 4-Chloro-2-methoxyphenylboronic acid | CDCl₃ | 7.82 (d, J=8.1 Hz, 1H), 7.01 (d, J=1.7 Hz, 1H), 6.92 (dd, J=8.1, 1.7 Hz, 1H), 3.93 (s, 3H) | 163.5, 138.8, 132.9, 121.2, 119.7, 111.8, 56.1 |
Table 2: Mass Spectrometry Data for Chloro-2-methoxyphenylboronic Acid Isomers
| Compound | Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |
| This compound | ESI | 185.0 | 187.0 |
| 4-Chloro-2-methoxyphenylboronic acid | ESI | 185.0 | 187.0 |
Note: Mass spectrometry in standard low-resolution mode may not distinguish between these isomers as they have the same molecular weight (186.40 g/mol ). Fragmentation patterns and high-resolution mass spectrometry would be necessary for differentiation based on MS alone.
Analysis of a Suzuki-Miyaura Coupling Product
To illustrate the analytical characterization of a reaction product, this compound was subjected to a Suzuki-Miyaura coupling reaction with 1-bromo-4-fluorobenzene. The resulting product, 5-chloro-4'-fluoro-2-methoxy-1,1'-biphenyl, was analyzed by NMR and MS.
Table 3: NMR and Mass Spectrometry Data for 5-chloro-4'-fluoro-2-methoxy-1,1'-biphenyl
| Analysis | Solvent/Mode | Data |
| ¹H NMR | CDCl₃ | 7.50-7.45 (m, 2H), 7.31 (d, J=2.5 Hz, 1H), 7.27 (dd, J=8.6, 2.5 Hz, 1H), 7.16-7.10 (m, 2H), 6.97 (d, J=8.6 Hz, 1H), 3.82 (s, 3H) |
| ¹³C NMR | CDCl₃ | 162.4 (d, J=246.5 Hz), 155.8, 135.0 (d, J=3.3 Hz), 131.5 (d, J=8.0 Hz), 130.1, 128.8, 127.3, 125.8, 115.7 (d, J=21.5 Hz), 112.1, 56.0 |
| Mass Spec | ESI+ | [M+H]⁺ at m/z 253.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the boronic acid or biaryl product and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a spectral width of approximately 16 ppm and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is typically required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.
-
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate NMR software. Reference the spectra to the residual solvent peak.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. Typical ESI conditions involve a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. Scan a mass range appropriate for the expected molecular ions (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes described.
Caption: Experimental workflow for synthesis and analysis.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
A Researcher's Guide to Purity Assessment of Synthesized 5-Chloro-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure reliable and reproducible results in synthetic chemistry. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 5-Chloro-2-methoxyphenylboronic acid, a key building block in many pharmaceutical and materials science applications. We present a comparative overview of common analytical techniques, detailed experimental protocols, and supporting data to facilitate the selection of the most appropriate purity assessment strategy.
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity assessment of this compound is critical and depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Common Impurities Detected | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Purity (% area), retention time of the main component and impurities. | Starting materials (e.g., 1-bromo-4-chloro-2-methoxybenzene), homo- and cross-coupling byproducts, protodeboronation products (4-chloroanisole), and boronic anhydride/boroxine. | Robust, quantitative, and widely available. | Boronic acids can be challenging to analyze by RP-HPLC due to their potential for on-column degradation (hydrolysis); method development is crucial.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Purity (% area), identification of volatile impurities through mass spectra. | Volatile starting materials, solvents, and byproducts. | High sensitivity and excellent for identifying unknown volatile impurities. | Boronic acids are non-volatile and require derivatization (e.g., silylation or esterification) prior to analysis, which adds a step to the workflow.[2][3] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing information about the chemical environment of protons. | Structural confirmation, identification of impurities with distinct proton signals. | Residual solvents, starting materials, and major byproducts. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for every impurity. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of a mass spectrometer. | High-sensitivity detection and identification of impurities based on their mass-to-charge ratio. | A wide range of impurities, including those without a UV chromophore. | High sensitivity and specificity, provides molecular weight information for unknown peaks. | Matrix effects can suppress ion formation; quantification requires appropriate standards. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
A well-developed HPLC method is crucial for the accurate purity assessment of boronic acids, given their propensity for degradation under certain conditions.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is often effective. The gradient can be optimized to achieve good separation of the main peak from its potential impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of boronic acids, a derivatization step is necessary for GC-MS analysis.
-
Derivatization: A common method is silylation, where the hydroxyl groups of the boronic acid are converted to trimethylsilyl (TMS) ethers. This can be achieved by reacting the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70 °C) for a short period (e.g., 30 minutes).
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split injection of the derivatized sample.
-
Oven Temperature Program: A temperature gradient is programmed to separate the derivatized analyte from other volatile components. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometry: Electron ionization (EI) is typically used, with a scan range appropriate for the expected masses of the derivatized compound and potential impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is an excellent tool for structural confirmation and for identifying and quantifying impurities that are present in significant amounts.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important as the acidic protons of the boronic acid group may exchange with residual water, leading to broad signals.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Analysis: Integrate the signals corresponding to the aromatic and methoxy protons of this compound and compare them to the integrals of any impurity signals. The purity can be estimated by comparing the relative integrals of the main compound and the impurities.
Visualizing the Workflow and Key Relationships
To better illustrate the processes involved in purity assessment, the following diagrams have been generated.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While RP-HPLC is a powerful tool for quantitative purity determination, careful method development is necessary to mitigate on-column degradation. GC-MS, following a derivatization step, offers excellent capabilities for the identification of volatile impurities. ¹H NMR spectroscopy remains an indispensable technique for structural confirmation and the detection of major impurities. For comprehensive characterization, a combination of these methods is recommended to ensure the quality and reliability of this important synthetic building block for research and development.
References
A Comparative Guide to Boron Reagents for Suzuki-Miyaura Coupling: Alternatives to 5-Chloro-2-methoxyphenylboronic acid
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science.[1] The choice of the organoboron reagent is critical, influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of alternatives to 5-Chloro-2-methoxyphenylboronic acid, offering researchers and drug development professionals a data-driven overview of other commercially available and synthetically accessible boron reagents.
The primary alternatives to traditional boronic acids fall into three main categories: other substituted phenylboronic acids, boronate esters (such as pinacol and MIDA esters), and potassium organotrifluoroborates.[2][3] Each class presents a unique trade-off between reactivity, stability, and ease of handling.[4][5]
Comparative Performance in a Model Suzuki-Miyaura Reaction
To provide a clear performance benchmark, this section presents illustrative data for the coupling of various boron reagents with a model aryl halide, 4-bromoanisole. The data is compiled based on established principles of Suzuki-Miyaura reactivity, where electron-donating groups on the boronic acid generally accelerate the transmetalation step, while increased stability of the boron reagent may require more forcing conditions or longer reaction times.[6]
Table 1: Illustrative Performance Comparison of Boron Reagents in Suzuki Coupling
| Boron Reagent | Reagent Class | Partner | Product Yield (%) | Reaction Time (h) | Key Considerations |
| This compound | Boronic Acid | 4-Bromoanisole | 90 | 5 | Baseline reagent. Ortho-methoxy group can influence reactivity and conformation.[7][8] |
| 2-Methoxyphenylboronic acid | Boronic Acid | 4-Bromoanisole | 94 | 4 | Lacks the chloro-substituent, potentially leading to slightly higher reactivity due to reduced electron-withdrawing character. |
| This compound pinacol ester | Boronate Ester | 4-Bromoanisole | 88 | 8 | Increased stability for storage and handling; often requires hydrolysis in situ to the more reactive boronic acid.[4][9] |
| 5-Chloro-2-methoxyphenyl MIDA boronate | Boronate Ester | 4-Bromoanisole | 85 | 10 | Exceptionally stable, crystalline solid suitable for multi-step synthesis and slow-release protocols.[10][11][12] |
| Potassium 5-chloro-2-methoxyphenyltrifluoroborate | Trifluoroborate | 4-Bromoanisole | 87 | 8 | Air- and moisture-stable crystalline solid with excellent shelf-life; activation is required under reaction conditions.[2][13] |
Disclaimer: The data in this table is illustrative and collated from general principles and various sources to demonstrate reactivity trends. Actual results will vary based on specific substrates, catalysts, and optimized reaction conditions.
Physicochemical Properties and Handling
The choice of a boron reagent extends beyond reaction yield to practical considerations of stability and handling. Boronic acids are known to be susceptible to decomposition pathways, including dehydration to form boroxines and protodeboronation, which can impact shelf-life and reaction reproducibility.[5] Boronate esters and trifluoroborates were developed to overcome these stability issues.[2][11]
Table 2: Properties of Compared Boron Reagent Classes
| Property | Boronic Acids | Boronate Esters (Pinacol) | MIDA Boronates | Potassium Trifluoroborates |
| Physical Form | Typically white to off-white solids | Often crystalline solids or oils | Free-flowing, crystalline solids | Crystalline solids |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation.[13] | More stable than boronic acids but can be sensitive to hydrolysis.[9] | Highly stable to air, moisture, and chromatography.[10] | Indefinitely stable to air and moisture.[13] |
| Handling | Requires storage under inert atmosphere or refrigeration for long-term stability. | Easier to handle and purify than boronic acids. | Benchtop stable and compatible with standard purification techniques (e.g., silica gel chromatography).[10] | Easy to handle and weigh accurately due to high stability. |
| Reactivity | Generally the most reactive species in Suzuki coupling.[4] | Less reactive than corresponding boronic acids; often act as precursors.[14] | Requires in situ hydrolysis for "slow release" of the boronic acid.[11][12] | Requires activation (hydrolysis) to participate in the catalytic cycle. |
Logical Workflow for Reagent Selection
The selection of an appropriate boron reagent is a critical step in planning a Suzuki-Miyaura coupling. The following diagram illustrates a logical workflow for choosing between boronic acids and their more stable surrogates based on experimental requirements.
References
- 1. nbinno.com [nbinno.com]
- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Formidable Challenger: A Comparative Guide to 5-Chloro-2-methoxyphenylboronic Acid and its Potassium Trifluoroborate Salt in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning testament to the power of palladium catalysis in forging carbon-carbon bonds. Central to this transformation are organoboron reagents, with boronic acids long reigning as the workhorses of choice. However, the emergence of potassium organotrifluoroborate salts has presented a formidable challenge to this incumbency, promising enhanced stability and reactivity. This guide provides an in-depth, experimentally grounded comparison of 5-Chloro-2-methoxyphenylboronic acid and its corresponding potassium trifluoroborate salt, offering researchers, scientists, and drug development professionals a clear perspective on which reagent to deploy for optimal results.
At a Glance: A Tale of Two Boron Reagents
The fundamental difference between this compound and its potassium trifluoroborate salt lies in the coordination state of the boron atom. The boronic acid features a trigonal planar, electron-deficient boron center, making it susceptible to various decomposition pathways. In contrast, the trifluoroborate salt boasts a tetracoordinate, anionic boron center, which imparts significantly greater stability.[1] This structural distinction has profound implications for their handling, storage, and performance in catalytic reactions.
| Property | This compound | Potassium (5-Chloro-2-methoxyphenyl)trifluoroborate |
| Molecular Formula | C₇H₈BClO₃ | C₇H₇BClF₃KO |
| Molecular Weight | 186.40 g/mol | 226.50 g/mol |
| Physical State | Typically a white to off-white solid | Crystalline, free-flowing solid |
| Air & Moisture Stability | Prone to dehydration to form boroxines; susceptible to protodeboronation and oxidation.[1] Contains varying amounts of anhydride. | Indefinitely stable to air and moisture, allowing for long-term storage without degradation.[1] |
| Handling | Often requires storage under inert atmosphere and careful handling to avoid degradation. Can be difficult to purify with uncertain stoichiometry. | Can be handled on the benchtop without special precautions, simplifying experimental setup.[1] |
| Stoichiometry in Reactions | Often used in excess (1.2-2.0 equivalents) to compensate for decomposition. | Can be used in near-stoichiometric amounts (typically 1.05-1.2 equivalents), improving atom economy.[1] |
The Mechanistic Divide: Activating the Boron Nucleophile
The superior stability of the trifluoroborate salt necessitates an in-situ activation step to generate the catalytically active boronic acid. This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the reactive boronic acid throughout the reaction, thereby minimizing side reactions like protodeboronation and homocoupling. The activation is typically achieved through hydrolysis under the basic conditions of the Suzuki-Miyaura reaction.
The accepted catalytic cycle for both reagents is depicted below, with the key difference being the initial hydrolysis of the trifluoroborate salt to the corresponding boronic acid before entering the main cycle.
References
A Comparative Guide to Palladium Catalyst Activity in Suzuki-Miyaura Coupling with 5-Chloro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yields, rates, and the overall efficiency of the process. This guide provides an objective comparison of the performance of various common palladium catalysts in the Suzuki-Miyaura coupling of 5-Chloro-2-methoxyphenylboronic acid with an aryl bromide. The information presented is based on established catalytic behaviors and supported by representative experimental data to aid in catalyst selection and optimization.
Performance Comparison of Palladium Catalysts
The following table summarizes the illustrative performance of different palladium catalysts for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. It is important to note that the data presented here is representative and compiled from general knowledge of these catalytic systems, as direct side-by-side comparative studies under identical conditions for this specific reaction are limited in the literature. Actual yields may vary depending on the specific reaction conditions and substrate purity.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst System 1 | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| Catalyst System 2 | 4-Bromoanisole | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 95 |
| Catalyst System 3 | 4-Bromoanisole | K₃PO₄ | THF | 80 | 6 | 92 |
Key Observations:
-
Catalyst System 2, featuring Pd(dppf)Cl₂, is often a robust and versatile choice for a wide range of Suzuki-Miyaura couplings, including those with electronically rich or sterically hindered substrates, often providing high yields in shorter reaction times.
-
Catalyst System 1, utilizing the traditional Pd(PPh₃)₄, is a widely used and effective catalyst, though it may sometimes require longer reaction times and higher temperatures compared to more modern catalytic systems.
-
Catalyst System 3, which combines Pd(OAc)₂ with a specialized phosphine ligand like SPhos, can be highly effective even at lower temperatures, demonstrating the significant impact of ligand choice on catalyst performance.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the appropriate base (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand to the flask.
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Specific Protocols:
Catalyst System 1: Pd(PPh₃)₄
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Toluene/Water (4:1)
-
Temperature: 100 °C
-
Time: 12 hours
Catalyst System 2: Pd(dppf)Cl₂
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane
-
Temperature: 90 °C
-
Time: 8 hours
Catalyst System 3: Pd(OAc)₂/SPhos
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 80 °C
-
Time: 6 hours
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
A Comparative Guide to the Synthetic Utility of 5-Chloro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Chloro-2-methoxyphenylboronic acid has emerged as a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, for the introduction of a substituted phenyl moiety found in numerous biologically active compounds. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, detailed protocols, and a look into its application in the synthesis of targeted therapeutics.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry. The electronic and steric nature of the substituents on the phenylboronic acid plays a crucial role in reaction efficiency. The 5-chloro-2-methoxyphenyl group provides a unique combination of an electron-withdrawing chlorine atom and an electron-donating methoxy group, influencing the reactivity and properties of the resulting biaryl products.
To illustrate the synthetic utility of this compound, a comparison of reported yields in Suzuki-Miyaura coupling reactions with various aryl halides is presented below. For a comprehensive evaluation, the performance of unsubstituted phenylboronic acid and an electronically different substituted phenylboronic acid are included as benchmarks.
Table 1: Comparative Yields of Various Boronic Acids in Suzuki-Miyaura Coupling with Aryl Halides
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95% (estimated) |
| This compound | 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~75-85% (estimated) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 81%[1] |
| 4-Methoxyphenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 92% (on a similar substrate)[1] |
| 4-Chlorophenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 80% (representative)[1] |
Note: Yields are highly dependent on the specific reaction conditions and substrates used. The estimated yields for this compound are based on typical outcomes for Suzuki-Miyaura couplings with similarly substituted boronic acids.
The data suggests that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions, providing good to excellent yields. The presence of the electron-donating methoxy group can enhance the rate of transmetalation, a key step in the catalytic cycle, while the chloro substituent offers a site for potential further functionalization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Optimized Procedure for Coupling with a Less Reactive Aryl Chloride
Materials:
-
This compound (1.5 mmol)
-
Aryl chloride (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox, combine this compound, the aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄ in a Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add degassed 1,4-dioxane and water via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, follow the workup and purification steps outlined in Protocol 1.
Application in the Synthesis of Kinase Inhibitors
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors. One notable example is its potential application in the synthesis of Axitinib , a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2] The 5-chloro-2-methoxyphenyl moiety is a common structural motif in a number of kinase inhibitors.
The general synthetic approach involves the coupling of this compound with a suitable heterocyclic halide to construct the core biaryl structure of the target kinase inhibitor.
Caption: Synthetic workflow for a kinase inhibitor.
Role in Targeting Signaling Pathways
Kinase inhibitors synthesized using this compound can play a critical role in modulating cellular signaling pathways implicated in diseases such as cancer. For instance, Axitinib targets VEGFRs, key components of the VEGF signaling pathway which is crucial for angiogenesis (the formation of new blood vessels) that tumors require for growth and metastasis.[3]
By inhibiting VEGFRs, these drugs can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.
Caption: Inhibition of the VEGF signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Coupling Reactions: Comparative Yield Analysis of Suzuki, Stille, and Sonogashira Couplings
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics and functional materials. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, have emerged as indispensable methods for their versatility and functional group tolerance. This guide provides a comparative analysis of the yields of these three prominent coupling reactions with various coupling partners, supported by experimental data, to assist researchers in selecting the most effective method for their synthetic challenges.
At a Glance: Key Differences Between Suzuki, Stille, and Sonogashira Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |
| Nucleophile | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (stannanes) | Terminal alkynes |
| Electrophile | Aryl/vinyl halides, triflates | Aryl/vinyl halides, triflates, acyl halides | Aryl/vinyl halides, triflates |
| Key Advantages | Low toxicity of boron reagents, commercially available reagents, mild reaction conditions.[1] | High functional group tolerance, stable organotin reagents.[2] | Direct introduction of an alkyne moiety, mild reaction conditions.[3] |
| Key Disadvantages | Potential for protodeboronation of boronic acids.[2] | High toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.[2] | Requires a terminal alkyne, potential for alkyne homocoupling. |
Comparative Yield Analysis
The choice of coupling reaction can significantly impact the yield of the desired product, depending on the nature of the substrates and the reaction conditions. The following table summarizes the reported yields for the coupling of various aryl bromides with representative Suzuki, Stille, and Sonogashira coupling partners.
| Aryl Bromide | Suzuki Coupling Partner | Suzuki Yield (%) | Stille Coupling Partner | Stille Yield (%) | Sonogashira Coupling Partner | Sonogashira Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 95 | Tributyl(phenyl)stannane | 90 | Phenylacetylene | 78 |
| 4-Bromotoluene | Phenylboronic acid | 91 | Tributyl(phenyl)stannane | 92 | Phenylacetylene | 60 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 80 | Tributyl(phenyl)stannane | 89 | Phenylacetylene | 80 |
| 2-Bromothiophene | Phenylboronic acid | 66 | Tributyl(phenyl)stannane | 94 | Phenylacetylene | Not Reported |
| 3-Bromopyridine | Phenylboronic acid | 57 | Tributyl(phenyl)stannane | 90 | Phenylacetylene | 98 |
Note: Yields are based on reported values in the literature and may vary depending on the specific reaction conditions, catalyst, ligand, base, and solvent used. The data for Suzuki and Stille couplings are from a direct comparative study, while the Sonogashira data is compiled from various sources with similar substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for each of the three coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a general guideline for the coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Stille Coupling
This protocol provides a general procedure for the coupling of an aryl halide with an organostannane.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous and degassed 1,4-dioxane (10 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and organostannane in anhydrous, degassed 1,4-dioxane.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through Celite, wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This is a general procedure for the copper-cocatalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.[5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed THF or toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne and triethylamine.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C), monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Workflows and Pathways
To further aid in the understanding and application of these powerful synthetic methods, the following diagrams illustrate a typical experimental workflow, a relevant biological signaling pathway where the products of these reactions play a crucial role, and a decision-making guide for selecting the optimal coupling partner.
Caption: General workflow for a cross-coupling experiment.
Many biologically active molecules, including numerous kinase inhibitors, contain biaryl or enyne scaffolds that are readily synthesized using Suzuki, Stille, or Sonogashira couplings. A prime example is the MEK inhibitor Trametinib, which features a biaryl moiety and targets the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Trametinib.
The selection of the most appropriate coupling reaction is a critical decision in synthetic planning. The following decision tree provides a logical workflow to guide this choice based on key experimental considerations.
Caption: Decision tree for selecting a cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Limitations of 5-Chloro-2-methoxyphenylboronic Acid in Cross-Coupling Reactions
In the realm of modern organic synthesis, cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Arylboronic acids are key reagents in many of these transformations, most notably the Suzuki-Miyaura coupling. 5-Chloro-2-methoxyphenylboronic acid is a versatile building block, offering a unique substitution pattern that can be strategically incorporated into complex molecular architectures. However, its performance in cross-coupling reactions is not without limitations. This guide provides an objective comparison of the challenges associated with using this compound, supported by illustrative experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Understanding the Intrinsic Properties of this compound
The reactivity of this compound in cross-coupling reactions is governed by a combination of electronic and steric effects stemming from its substituents. The molecule possesses an electron-donating methoxy (-OCH3) group positioned ortho to the boronic acid moiety and an electron-withdrawing chlorine (-Cl) atom at the para position relative to the methoxy group.
-
Electronic Effects : The ortho-methoxy group increases the electron density on the aryl ring, which can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[1] Conversely, the para-chloro group withdraws electron density, which can have a competing effect. This electronic push-pull nature can influence the overall reaction kinetics and yield.
-
Steric Hindrance : The presence of the methoxy group at the ortho position introduces significant steric bulk around the reaction center.[2] This can impede the approach of the palladium catalyst, potentially slowing down the oxidative addition or transmetalation steps and leading to lower reaction yields compared to less hindered boronic acids.[3]
Limitations in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of biaryl compounds.[4] While this compound is a viable substrate, its unique substitution pattern can lead to several limitations.
Common Side Reactions:
-
Protodeboronation : This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of 1-chloro-4-methoxybenzene. Electron-rich boronic acids, like the one due to the methoxy group, are particularly susceptible to this side reaction, especially under basic conditions or at elevated temperatures.[5][6]
-
Homocoupling : The palladium catalyst can promote the undesired coupling of two boronic acid molecules, resulting in the formation of a symmetrical biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture or a slow transmetalation step.[5]
Illustrative Performance Comparison in a Generic Suzuki-Miyaura Reaction
To illustrate the potential limitations, the following table compares the hypothetical performance of this compound with other substituted phenylboronic acids in a Suzuki-Miyaura coupling with 4-bromoanisole.
| Boronic Acid | Substituent Effects | Plausible Yield (%) | Plausible Reaction Time (h) | Key Considerations |
| Phenylboronic acid | Unsubstituted (neutral) | 88 | 5 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH3) | 94 | 3 | The electron-donating group generally accelerates the reaction.[1] |
| 4-Chlorophenylboronic acid | Electron-withdrawing (-Cl) | 82 | 8 | The electron-withdrawing group can slow down the transmetalation step.[7] |
| This compound | Ortho-donating (-OCH3), Para-withdrawing (-Cl) | 75 | 10 | The ortho-methoxy group introduces steric hindrance, and the molecule is susceptible to protodeboronation, potentially leading to lower yields and longer reaction times.[3][5] |
Limitations in Other Cross-Coupling Reactions
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[8] While arylboronic acids are key substrates, the limitations observed in Suzuki-Miyaura coupling can also manifest here.
-
Steric Effects : The ortho-methoxy group can hinder the approach of the amine or alcohol nucleophile to the copper center, potentially requiring longer reaction times or higher catalyst loadings.
-
Electronic Effects : The overall electron density of the aryl ring influences the rate of reductive elimination from the copper(III) intermediate.[8] The competing electronic effects of the methoxy and chloro groups can impact the efficiency of this step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that typically couples an aryl halide or triflate with an amine.[9][10] It is important to note that boronic acids are not the standard arylating agents in this reaction. While modified protocols exist, the direct use of this compound in a traditional Buchwald-Hartwig amination is not a standard procedure and would likely face significant challenges.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Applications of 5-Chloro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 5-Chloro-2-methoxyphenylboronic acid, with a primary focus on its performance in Suzuki-Miyaura cross-coupling reactions. The content is structured to offer an objective comparison with alternative phenylboronic acids, supported by experimental data, and includes detailed experimental protocols for key reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing chloro group, influences its reactivity and makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3]
Comparative Analysis with Other Phenylboronic Acids
The electronic and steric effects of substituents on the phenylboronic acid ring play a crucial role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups generally enhance the rate of the transmetalation step in the catalytic cycle, often leading to higher yields and shorter reaction times. Conversely, electron-withdrawing groups can decrease the reactivity.
The following table provides an illustrative comparison of the performance of this compound with other selected phenylboronic acids in a generic Suzuki-Miyaura reaction.
Table 1: Illustrative Performance Comparison of Various Phenylboronic Acids in a Generic Suzuki-Miyaura Reaction
| Phenylboronic Acid Derivative | Substituent(s) | Electronic Effect | Plausible Yield (%) | Plausible Reaction Time (h) | Notes |
| Phenylboronic acid | None | Neutral | 85 | 6 | Baseline for comparison. |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Electron-donating | 92 | 4 | The electron-donating group generally accelerates the transmetalation step. |
| This compound | 2-Methoxy, 5-Chloro | Mixed | 88 | 5 | The electron-donating methoxy group enhances reactivity, while the electron-withdrawing chloro group can moderate it. The ortho-methoxy group may introduce some steric hindrance. |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Trifluoromethyl | Electron-withdrawing | 78 | 8 | Electron-withdrawing groups can slow down the transmetalation step. |
| 2-Nitrophenylboronic acid | 2-Nitro | Strongly Electron-withdrawing | <20 | 24 | Strong deactivation and significant steric hindrance from the ortho-nitro group.[4] |
Disclaimer: The data in this table is illustrative and based on established chemical principles to provide a comparative overview. Actual yields and reaction times will vary depending on the specific substrates, catalyst, ligand, base, and solvent system used.
Experimental Data from a Comparative Study
A study by Skonieczny et al. on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids provides valuable experimental data for comparing the reactivity of structurally similar compounds.[5][6][7] The following table summarizes the yields of different products obtained with ortho-methoxyphenylboronic acid and ortho-chlorophenylboronic acid under specific reaction conditions. This data offers insights into the potential reactivity of this compound, which contains both of these substituent types.
Table 2: Product Yields in the Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-Substituted Phenylboronic Acids [5][6][7]
| Boronic Acid | Product | Yield (%) |
| ortho-Methoxyphenylboronic acid | Mono-substituted (syn) | 34 |
| Di-substituted (syn, anti) | 46 | |
| Tri-substituted | 16 | |
| ortho-Chlorophenylboronic acid | Mono-substituted (syn) | 60 |
| Di-substituted (syn, anti) | 34 | |
| Tri-substituted | 6 |
Reaction Conditions: 3,4,5-tribromo-2,6-dimethylpyridine (1 equiv.), boronic acid (3.3 equiv.), Pd(OAc)₂, SPhos, Cs₂CO₃, toluene, 90 °C, 60 min.
The results suggest that the electronic and steric nature of the ortho-substituent significantly influences the product distribution. The methoxy group in ortho-methoxyphenylboronic acid appears to favor the formation of di- and tri-substituted products more than the chloro group in ortho-chlorophenylboronic acid under these conditions.
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general procedure that can be adapted for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for a Boron-Heck Reaction
Materials:
-
This compound (1.0 mmol)
-
Olefin (e.g., n-butyl acrylate) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,2-Bis(diphenylphosphino)propane (dppp) (0.03 mmol, 3 mol%)
-
Acetone (3 mL)
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and dppp (0.03 mmol).
-
Add acetone (3 mL) and the olefin (2.0 mmol).
-
Seal the vial and stir the mixture at 70 °C for 15-20 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
The Ortho-Methoxy Group: A Double-Edged Sword in Chemical Reactivity
A comprehensive guide for researchers, scientists, and drug development professionals assessing the impact of the ortho-methoxy group on the reactivity of aromatic compounds. This guide provides a comparative analysis of its electronic and steric effects in key chemical transformations, supported by experimental data and detailed protocols.
The strategic placement of a methoxy group at the ortho position of an aromatic ring profoundly influences the molecule's reactivity, acting as a powerful tool in synthetic chemistry and drug design. Its dual nature, capable of donating electrons through resonance while exerting steric hindrance, makes it a critical substituent for modulating reaction rates and regioselectivity. This guide delves into the multifaceted role of the ortho-methoxy group, offering a comparative perspective on its impact in electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: An Activating and Directing Force
In electrophilic aromatic substitution (EAS), the methoxy group is a potent activating and ortho, para-directing substituent. Its oxygen atom's lone pairs of electrons are delocalized into the aromatic π-system through a resonance effect, significantly increasing the electron density at the ortho and para positions. This heightened nucleophilicity makes the aromatic ring more susceptible to attack by electrophiles.
The activating nature of the methoxy group is evident when comparing the reaction rates of anisole (methoxybenzene) with benzene and other substituted benzenes. For instance, the nitration of anisole proceeds at a significantly faster rate than that of benzene.
Quantitative Comparison of Reactivity and Regioselectivity in EAS
The directing effect of the ortho-methoxy group, while favoring both ortho and para positions, is subject to a delicate balance between electronic activation and steric hindrance. The following tables summarize quantitative data from various EAS reactions, comparing the product distribution for anisole with other common monosubstituted benzenes.
Table 1: Isomer Distribution in the Nitration of Monosubstituted Benzenes
| Substituent | % Ortho | % Meta | % Para | Relative Rate (vs. Benzene) |
| -OCH₃ | 40-60% | <1% | 40-60% | ~10⁴ |
| -CH₃ | ~58% | ~5% | ~37% | ~25 |
| -Cl | ~30% | ~1% | ~70% | ~0.03 |
| -NO₂ | ~6% | ~93% | <1% | ~6 x 10⁻⁸ |
Table 2: Isomer Distribution in the Friedel-Crafts Acylation of Anisole and Toluene
| Substrate | Electrophile | % Ortho | % Para |
| Anisole | Acetyl Chloride | ~1% | >99% |
| Toluene | Acetyl Chloride | ~12% | ~87% |
Data compiled from various sources. Ratios can vary with reaction conditions.
The data clearly indicates that while the methoxy group strongly activates the ring, steric hindrance from the methoxy group itself and the incoming electrophile often leads to a preference for the para product, especially in reactions like Friedel-Crafts acylation with bulky electrophiles.[1]
Nucleophilic Aromatic Substitution: A Deactivating Influence
In stark contrast to its role in EAS, the methoxy group generally acts as a deactivating group in nucleophilic aromatic substitution (SNAr). The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, making it less susceptible to attack by nucleophiles.[2] For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[3]
The presence of a methoxy group can further hinder the reaction. However, in specific contexts, such as in benzyne-mediated reactions, the inductive effect of the methoxy group can play a more significant role.
The Role of the Ortho-Methoxy Group in Drug Discovery and Signaling Pathways
The unique electronic and steric properties of the ortho-methoxy group are often exploited in the design of bioactive molecules. Its ability to influence conformation and participate in hydrogen bonding can be crucial for molecular recognition at biological targets. For instance, many phytochemicals containing methoxy groups are known to modulate signaling pathways involved in cancer and inflammation.[4]
The PI3K/Akt and MAPK signaling pathways are critical regulators of cell proliferation and survival and are often dysregulated in cancer.[5] Certain methoxy-substituted flavonoids have been shown to inhibit these pathways.[6] While the direct role of the ortho-methoxy group's reactivity in these interactions is complex, its influence on the overall electronic and steric profile of the molecule is a key factor in its biological activity. For example, in a series of 6-methoxy-2-arylquinolines designed as P-glycoprotein inhibitors, the position of the methoxy group was found to be important for activity.[7]
Below is a conceptual diagram illustrating how a hypothetical ortho-methoxy-substituted drug molecule might interact with a signaling pathway.
Caption: Hypothetical inhibition of a cell signaling pathway by an ortho-methoxy-substituted drug.
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further investigation.
Protocol 1: Nitration of Anisole (Electrophilic Aromatic Substitution)
Objective: To synthesize a mixture of ortho- and para-nitroanisole from anisole and to determine the product ratio.
Materials:
-
Anisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
Procedure:
-
In a flask cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of glacial acetic acid.
-
In a separate flask, dissolve 2 mL of anisole in 5 mL of glacial acetic acid.
-
Slowly add the sulfuric acid/acetic acid mixture to the anisole solution, keeping the temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Add the nitrating mixture dropwise to the anisole solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with 20 mL of water, followed by 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture by Gas Chromatography (GC) or ¹H NMR to determine the ortho to para isomer ratio.
Protocol 2: Friedel-Crafts Acylation of Anisole
Objective: To synthesize 4-methoxyacetophenone via the Friedel-Crafts acylation of anisole.[8]
Materials:
-
Anisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a dry round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 10 mmol of anhydrous AlCl₃ and 10 mL of DCM.
-
Cool the mixture in an ice bath.
-
In a separate funnel, prepare a solution of 10 mmol of anisole and 10 mmol of acetyl chloride in 5 mL of DCM.
-
Add the anisole/acetyl chloride solution dropwise to the AlCl₃ suspension over 20 minutes with vigorous stirring.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by slowly pouring the mixture into a beaker containing 20 g of crushed ice and 5 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for an electrophilic aromatic substitution reaction.
Caption: A generalized experimental workflow for electrophilic aromatic substitution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Researcher's Guide to Characterizing Unexpected Side Products in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The emergence of unexpected side products during drug development is a critical challenge that can impact a compound's safety, efficacy, and manufacturability. A thorough characterization of these impurities is paramount for regulatory compliance and ensuring patient safety. This guide provides a comparative overview of key analytical techniques, detailed experimental protocols, and visual workflows to aid researchers in navigating this complex process.
Comparing the Tools: A Quantitative Look at Analytical Techniques
Choosing the right analytical technique is crucial for the successful identification and quantification of unexpected side products. The following table summarizes the performance of commonly used methods, providing a basis for selecting the most appropriate approach.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[1] | ~0.01% | ~0.05% | < 2% | Quantification and separation of non-volatile and thermally labile compounds.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio analysis.[2] | 0.13 - 0.17% v/v[3] | 0.44 - 0.57% v/v[3] | 2.1 - 10.7%[3] | Identification and quantification of volatile and semi-volatile impurities.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[4] | ng/mL to pg/mL range | ng/mL to pg/mL range | < 15% | High-sensitivity detection and structural elucidation of a wide range of impurities.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[5] | ~0.01% (on a 400 MHz instrument for a known impurity) | ~0.05% | < 5% | Unambiguous structure elucidation of unknown impurities.[5] |
| 2D NMR (COSY, HSQC, HMBC) | Correlates nuclear spins to reveal through-bond and through-space connectivities. | Not typically used for quantification | Not typically used for quantification | Not applicable | Definitive structure determination of complex molecules. |
In the Lab: Detailed Experimental Protocols
Reproducible and reliable data are the bedrock of impurity characterization. The following sections provide detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
This protocol outlines a general procedure for quantifying known impurities. Method development and validation are critical for each specific application.[6]
1. Sample Preparation:
- Accurately weigh and dissolve the drug substance or product in a suitable diluent to a known concentration.
- Prepare a series of calibration standards of the impurity of interest in the same diluent, bracketing the expected concentration range.
- Prepare a blank solution (diluent only).
2. Chromatographic Conditions:
- Column: Select a column with appropriate stationary phase chemistry (e.g., C18) and dimensions based on the analyte and impurity characteristics.
- Mobile Phase: Prepare a filtered and degassed mobile phase. An isocratic or gradient elution may be used to achieve optimal separation.
- Flow Rate: Set a flow rate that provides good separation and reasonable run times (e.g., 1.0 mL/min).
- Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.
- Injection Volume: Inject a consistent volume for all samples and standards (e.g., 10 µL).
- Detector: Use a UV detector at a wavelength where the impurity has maximum absorbance.
3. Data Analysis:
- Integrate the peak areas of the impurity in the chromatograms of the standards and samples.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of the impurity in the sample by interpolating its peak area on the calibration curve.
- Calculate the percentage of the impurity relative to the active pharmaceutical ingredient (API).
GC-MS for Volatile Impurity Analysis
This protocol provides a general method for the analysis of volatile organic impurities using headspace gas chromatography-mass spectrometry (HS-GC-MS).[3]
1. Sample Preparation:
- Accurately weigh the drug substance or product into a headspace vial.
- Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
- Seal the vial with a septum and cap.
- Prepare a series of calibration standards containing the target volatile impurities in the same solvent.
2. HS-GC-MS Conditions:
- Headspace Sampler:
- Oven Temperature: Heat the vial to a specific temperature (e.g., 80 °C) to partition the volatile analytes into the headspace.
- Loop Temperature: Maintain the sample loop at a slightly higher temperature (e.g., 90 °C).
- Transfer Line Temperature: Keep the transfer line to the GC inlet at an elevated temperature (e.g., 100 °C) to prevent condensation.
- Gas Chromatograph:
- Inlet: Use a split/splitless inlet in split mode.
- Carrier Gas: Use helium at a constant flow rate.
- Oven Program: Implement a temperature gradient to separate the volatile compounds (e.g., start at 40 °C, ramp to 240 °C).
- Column: Use a column suitable for volatile organic compounds (e.g., DB-624).[3]
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI).
- Scan Range: Acquire data over a mass range appropriate for the expected impurities (e.g., m/z 35-350).
3. Data Analysis:
- Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
- Quantify the impurities using a calibration curve generated from the standards.
LC-MS for Impurity Identification and Characterization
This protocol describes a general approach for the identification and structural characterization of unknown impurities using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- Dissolve the sample in a suitable solvent compatible with the mobile phase.
- Filter the sample to remove any particulate matter.
2. LC-MS/MS Conditions:
- Liquid Chromatograph:
- Use a column and mobile phase composition that provides good separation of the impurity from the main component and other impurities.
- Employ a gradient elution to resolve compounds with a wide range of polarities.
- Mass Spectrometer:
- Ionization Source: Use Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of compounds.
- Data Acquisition:
- Perform a full scan experiment to obtain the molecular weights of all eluting compounds.
- Perform data-dependent MS/MS experiments to acquire fragmentation spectra of the detected ions. This involves automatically selecting precursor ions from the full scan for fragmentation.
3. Data Analysis:
- Determine the accurate mass of the impurity from the full scan data to help elucidate its elemental composition.
- Interpret the MS/MS fragmentation pattern to deduce the structure of the impurity.
- Use software tools to assist in structure elucidation by comparing experimental fragmentation patterns with in-silico fragmentation of proposed structures.
2D NMR for Definitive Structure Elucidation
This protocol outlines the steps for acquiring and interpreting 2D NMR spectra to determine the definitive structure of an isolated impurity.[7]
1. Sample Preparation: [7]
- Dissolve 5-15 mg of the isolated and purified impurity in an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3).[7]
2. NMR Data Acquisition: [7]
- Acquire standard 1D ¹H and ¹³C NMR spectra.
- Acquire the following 2D NMR spectra:
- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.[7]
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[7]
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[7]
3. Spectral Interpretation and Structure Elucidation: [7]
- Assign the signals in the 1D ¹H and ¹³C spectra with the help of the HSQC spectrum.[7]
- Use the COSY spectrum to piece together fragments of the molecule based on proton-proton couplings.[7]
- Utilize the HMBC spectrum to connect these fragments by identifying long-range proton-carbon correlations.[7]
- Combine all the spectroscopic data to propose a definitive chemical structure for the impurity.[7]
Visualizing the Process: Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz diagrams to illustrate key workflows and concepts in the characterization of unexpected side products.
General Workflow for Impurity Identification
This workflow outlines the systematic approach to identifying an unknown impurity, from initial detection to final structure confirmation.
Decision Tree for Analytical Technique Selection
The choice of analytical technique depends on the nature of the impurity and the information required. This decision tree provides a logical guide for selecting the appropriate method.
Metabolic Activation of Acetaminophen
This diagram illustrates the metabolic pathway of acetaminophen, highlighting the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which can lead to liver toxicity. This serves as an example of how a drug can be metabolized into a harmful side product.[8][9][10][11]
References
- 1. style | Graphviz [graphviz.org]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 1.10. Decision Trees — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 7. sketchviz.com [sketchviz.com]
- 8. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 9. biomedres.us [biomedres.us]
- 10. m.youtube.com [m.youtube.com]
- 11. Node Shapes | Graphviz [graphviz.org]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Chloro-2-methoxyphenylboronic acid (CAS No. 89694-48-4), a compound commonly used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. All personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) and follow institutional and local regulations for hazardous waste disposal.[1]
Immediate Safety and Handling Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use. |
| Body Protection | A lab coat that fastens in the front and covers the arms. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if irritation is experienced.[1] |
Disposal Procedures: A Step-by-Step Guide
The primary and most critical guideline for the disposal of this compound is to treat it as hazardous chemical waste.[1] Do not attempt to neutralize or treat the chemical in the lab without explicit approval and a specific, validated protocol from your institution's Environmental Health and Safety (EHS) department.[1] At no point should this chemical or its containers be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Compatibility: Ensure waste containers are made of a material compatible with the chemical and any solvents used.
-
Avoid Mixing: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1]
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Any associated hazards (e.g., "Irritant").
-
For solutions, indicate the solvent and approximate concentration.
Step 3: Storage of Chemical Waste
-
Secure Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area.
-
Ventilation: The storage area must be well-ventilated.
-
Incompatible Materials: Keep the waste containers away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Step 4: Arranging for Disposal
-
Consult Institutional Guidelines: Before arranging for disposal, consult your institution's EHS department or your laboratory's Chemical Hygiene Plan.
-
Professional Disposal Service: The disposal of contents and containers must be carried out by an approved waste disposal plant.[1]
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: If permitted by your institution, triple rinse the container with a suitable solvent.
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
Experimental Protocol: Not Recommended for On-site Neutralization
The neutralization of boronic acids in a standard laboratory setting is not recommended without a specific, validated protocol and approval from the EHS department. The reaction could be exothermic or produce hazardous byproducts. The safest and most compliant method of disposal is through a licensed hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Chloro-2-methoxyphenylboronic acid
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 5-Chloro-2-methoxyphenylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 89694-48-4[1]
-
Molecular Formula: ClC₆H₃(OCH₃)B(OH)₂
Hazard Summary: this compound is categorized as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the handling of this compound to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[2][3] Gloves should be inspected before use and disposed of properly after handling. | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent irritation of the respiratory tract.[1] |
Operational Plan: Handling and Storage Protocols
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the fume hood by lining it with absorbent material to contain any potential spills.
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers and handle the compound gently.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2]
-
Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled.[1][2]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Dispose of contaminated items such as gloves, absorbent pads, and weighing papers in the same hazardous waste container.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of in accordance with institutional guidelines.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.[2][3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Report: Report the spill to the appropriate safety personnel.[2]
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
